Physicochemical Profiling and Synthetic Utility of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine in Targeted Drug Discovery
The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of precisely navigating the steric and electronic constraints of the ATP-binding pocket. Among these, 3-(2...
Author: BenchChem Technical Support Team. Date: April 2026
The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of precisely navigating the steric and electronic constraints of the ATP-binding pocket. Among these, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (CAS 1154322-35-6) has emerged as a cornerstone building block.
In my experience guiding drug discovery campaigns, the unique physicochemical properties of this specific 5-aminopyrazole derivative enable the rapid assembly of complex, biologically active architectures—particularly bumped kinase inhibitors (BKIs). This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic utility, and validated synthetic workflows.
Part 1: Structural Dynamics and Physicochemical Profiling
Understanding the baseline physicochemical parameters of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule is defined by three highly functionalized regions on the pyrazole core: an N1 tert-butyl group, a C3 ortho-bromophenyl ring, and a C5 primary amine[1].
Standardized nomenclature for structural verification.
CAS Number
1154322-35-6
Unique registry identifier for procurement and safety tracking.
Molecular Formula
C13H16BrN3
Defines stoichiometry for downstream functionalization.
Molecular Weight
294.19 g/mol
Highly favorable for Lipinski's Rule of 5, allowing room for late-stage elaboration.
XLogP3
~3.9
Indicates strong lipophilicity, ideal for driving hydrophobic pocket insertion in kinases[1].
Topological Polar Surface Area
43.8 Ų
Excellent profile for membrane permeability and oral bioavailability.
H-Bond Donors
1 (-NH2)
Critical for establishing primary interactions with the kinase hinge region.
H-Bond Acceptors
2 (Pyrazole N)
Participates in secondary binding interactions and stabilizes active conformations.
The ortho-bromo substitution on the C3 phenyl ring is not merely a synthetic handle; it induces a significant steric clash with the pyrazole core. This clash restricts the torsion angle of the biaryl system, creating an atropisomeric tendency that locks the molecule into a specific, rigid conformation. This pre-organization reduces the entropic penalty upon target binding.
Part 2: Mechanistic Utility in Kinase Inhibition
The 5-aminopyrazole core is a classic ATP-competitive pharmacophore[2]. When deployed in the synthesis of bumped kinase inhibitors (e.g., targeting CDPK1 in Toxoplasma gondii or Cryptosporidium parvum), the strategic placement of substituents on this molecule dictates its binding mode[3].
Hydrophobic Anchoring: The bulky N1 tert-butyl group acts as a hydrophobic anchor, directing the molecule into the hydrophobic pocket adjacent to the kinase hinge region[3].
Hinge Binding: The C5 amino group serves as a critical hydrogen-bond donor, interacting directly with the backbone carbonyls of the kinase hinge.
Gatekeeper Interaction: The C3 (2-bromophenyl) moiety projects toward the gatekeeper residue, occupying critical spatial volume.
Figure 1: Structural mapping of the 5-aminopyrazole scaffold in kinase ATP-binding pockets.
Part 3: Synthetic Workflows & Protocol Validation
The true value of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine lies in its synthetic versatility. While the pyrazole core is assembled via the acid-catalyzed cyclocondensation of 3-(2-bromophenyl)-3-oxopropanenitrile with tert-butylhydrazine[2], the ortho-bromo group is primed for late-stage transition-metal-catalyzed cross-coupling.
Figure 2: Regioselective synthetic workflow and downstream functionalization of the scaffold.
Preparation: In a Schlenk flask, dissolve the pyrazole scaffold and arylboronic acid in the 1,4-Dioxane/H₂O mixture.
Causality: The biphasic system ensures optimal solubility of both the highly lipophilic organic substrates and the inorganic base (K₂CO₃).
Deoxygenation: Sparge the solution with Argon for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), prematurely terminating the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a positive flow of Argon.
Causality: The bulky dppf ligand facilitates oxidative addition into the sterically hindered ortho-bromo position, which is otherwise resistant to coupling with smaller ligands.
Thermal Activation: Heat the reaction mixture to 90°C for 4-6 hours.
Self-Validating Check (LC-MS): Sample the reaction and analyze via LC-MS.
Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) at m/z 294/296 due to the natural abundance of ⁷⁹Br and ⁸¹Br. Successful coupling is unequivocally confirmed by the disappearance of this doublet and the emergence of a single product mass peak. If the doublet persists, oxidative addition has failed, indicating catalyst deactivation.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Conclusion
3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is a highly privileged intermediate that bridges the gap between synthetic accessibility and biological potency. By leveraging its rigid conformation and regioselective handles, drug development professionals can efficiently generate robust libraries of kinase inhibitors with finely tuned pharmacokinetic profiles.
References
Title: PubChem Compound Summary for CID 43542915, 1-(2-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine
Source: National Center for Biotechnology Information (NCBI)
URL: [Link][1]
Title: Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold
Source: ACS Medicinal Chemistry Letters
URL: [Link][3]
Title: Approaches towards the synthesis of 5-aminopyrazoles
Source: Beilstein Journal of Organic Chemistry
URL: [Link][2]
Mechanism of action of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine derivatives
An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Derivatives Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Derivatives
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the derivatives of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, a class of compounds for which specific mechanistic data is not extensively documented. Drawing upon the well-established activities of structurally related pyrazole-containing molecules, this document synthesizes a hypothesized mechanism of action centered on kinase inhibition and the modulation of key cellular signaling pathways. We will explore the foundational chemistry, propose likely biological targets, and provide robust, field-proven experimental protocols for the elucidation of their precise molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar classes of pyrazole derivatives.
Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions.[1] Derivatives of the pyrazole core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[2]
The specific compound class, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine derivatives, combines several key features:
A Pyrazole Core: Known to act as a potent hinge-binding motif in many kinase inhibitors.[3]
A Bromophenyl Group: This moiety can participate in halogen bonding and other interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
A Tert-butyl Group: This bulky hydrophobic group can anchor the molecule in a hydrophobic pocket of a target protein.
An Amine Group: This group can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.
Given these structural features, it is highly probable that these derivatives function as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[4]
Hypothesized Mechanism of Action: Protein Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, regulating a vast number of cellular processes. The pyrazole scaffold is a well-established pharmacophore for the design of ATP-competitive kinase inhibitors.[4] These inhibitors function by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.
Key Kinase Families as Potential Targets
Based on the activities of other pyrazole derivatives, several kinase families are plausible targets for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine derivatives:
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Thiazole-based pyrazole hybrids have shown inhibitory activity against CDK-2.[5]
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a variety of diseases, including Alzheimer's disease and cancer. Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors.[6]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivity of EGFR is a hallmark of many cancers. 1,3,5-triazine-based pyrazole derivatives have demonstrated potent inhibitory activity against EGFR.[7]
Other Kinases: The promiscuous nature of some pyrazole-based inhibitors suggests that these compounds could have activity against a range of other kinases, such as PIM1 and CHK1.[3][5]
Downstream Signaling Pathways
By inhibiting one or more of these kinases, the 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine derivatives would be expected to modulate several critical signaling pathways:
Cell Cycle Progression: Inhibition of CDKs would lead to arrest at key cell cycle checkpoints (e.g., G1/S or G2/M), preventing cellular proliferation.
Apoptosis (Programmed Cell Death): Many kinase inhibitors induce apoptosis. This can occur through the p53 signaling pathway, where inhibition of a survival-promoting kinase leads to the activation of the tumor suppressor p53 and its downstream pro-apoptotic targets like Bax and PUMA.[4] Additionally, inhibition of kinases involved in neuroprotection can lead to an increase in pro-apoptotic proteins like Bax and cleaved caspase-3.[8]
Cell Growth and Proliferation Pathways: Inhibition of receptor tyrosine kinases like EGFR would block downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth, proliferation, and survival.
The following diagram illustrates the hypothesized mechanism of action focusing on kinase inhibition and its downstream consequences.
Caption: Hypothesized mechanism of kinase inhibition by the pyrazole derivative.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a robust framework for this investigation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.
Protocol:
Reagent Preparation:
Prepare a stock solution of the test compound in DMSO.
Reconstitute purified recombinant kinase and its specific substrate peptide in assay buffer.
Prepare a solution of ATP, typically at or near its Km for the specific kinase.
Assay Procedure:
In a 96-well or 384-well plate, add the assay buffer.
Add the test compound at various concentrations (serially diluted). Include a positive control inhibitor and a DMSO vehicle control.
Add the kinase to all wells except the negative control.
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate the reaction by adding the ATP/substrate mixture.
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
Stop the reaction and detect the amount of phosphorylated substrate. The detection method can be radioactivity-based (³²P-ATP), fluorescence-based, or luminescence-based (e.g., ADP-Glo™ Kinase Assay).
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram outlines the workflow for evaluating protein kinase inhibition.
Comprehensive In Vitro Toxicity Profiling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: A Strategic Guide for Early-Stage De-Risking
As a Senior Application Scientist in early-stage drug discovery, encountering highly substituted pyrazole-amine scaffolds is a daily reality. The compound 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine represents a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, encountering highly substituted pyrazole-amine scaffolds is a daily reality. The compound 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine represents a classic pharmacophore often found in kinase inhibitor libraries (e.g., p38 MAPK, Aurora kinases). However, its structural motifs carry specific liabilities that necessitate a rigorous, causality-driven in vitro toxicity profiling strategy before advancing to in vivo models.
This whitepaper deconstructs the structural alerts of this compound, establishes the mechanistic causality behind its potential toxicities, and provides self-validating, step-by-step experimental protocols to de-risk its development.
Structural Alerts & Mechanistic Causality
To design an effective toxicity screening cascade, we must first understand the molecular architecture of the test article. Every functional group dictates a specific biological interaction:
The 2-Bromophenyl Moiety: Halogenated aromatics are highly susceptible to Phase I metabolism by hepatic cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). Oxidation of the bromophenyl ring can yield reactive arene oxides or epoxides. These electrophilic intermediates covalently bind to nucleophilic residues on hepatic proteins or deplete intracellular glutathione (GSH), triggering oxidative stress and hepatotoxicity.
The tert-Butyl Group: This bulky, highly lipophilic group significantly increases the overall partition coefficient (LogP) of the molecule. High lipophilicity, combined with a basic amine, is a notorious pharmacophore for entering the inner vestibule of the Kv11.1 (hERG) potassium channel. Trapping in this pore delays ventricular repolarization, leading to cardiotoxicity.
The Pyrazole-5-amine Core: Primary aromatic and heteroaromatic amines can undergo N-oxidation to form reactive nitrenium ions, a classic mechanism for DNA intercalation and genotoxicity.
In vitro toxicity screening workflow for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine.
Hepatotoxicity: High-Content Screening (HCS)
Because the liver is the primary site of drug metabolism, assessing hepatotoxicity requires metabolically competent cells. We utilize Primary Human Hepatocytes (PHHs) coupled with High-Content Screening (HCS) to detect pre-lethal mechanistic changes, specifically oxidative stress induced by the bromophenyl moiety. According to [1], multiplexed fluorescent probes allow for the simultaneous evaluation of mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Step-by-Step Protocol: Multiparametric HCS in PHHs
Self-Validation System: This protocol includes Chlorpromazine as a positive control for mitochondrial toxicity and 0.1% DMSO as a vehicle baseline.
Phase 1: Cell Preparation & Dosing
Thaw cryopreserved Primary Human Hepatocytes and assess viability (must be >80%).
Seed cells at 30,000 cells/well in collagen-coated 384-well microplates using William's E medium supplemented with dexamethasone and insulin. Allow 24 hours for monolayer formation[2].
Prepare a 10-point dose-response curve of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (0.1 µM to 100 µM) in 0.1% DMSO.
Treat the hepatocytes for 24 hours. Include Chlorpromazine (50 µM) as a positive control.
Phase 2: Multiplexed Staining
Aspirate media and wash with warm PBS.
Add the multiplex dye cocktail:
Hoechst 33342 (1 µM): Quantifies cell number and nuclear condensation (apoptosis).
Image plates using an automated confocal high-content imager (e.g., Operetta or CellInsight) at 20x magnification.
Validation Check: Ensure the Chlorpromazine wells show a >70% reduction in TMRE fluorescence compared to the DMSO control. If the positive control fails, the assay is void.
Adverse Outcome Pathway (AOP) for pyrazole-amine induced mitochondrial hepatotoxicity.
Cardiotoxicity: Automated Patch Clamp (hERG)
The combination of the tert-butyl group and the basic amine creates a high risk for hERG (Kv11.1) channel inhibition. To comply with the[3], we must measure the compound's ability to block the rapid delayed rectifier potassium current (IKr).
Step-by-Step Protocol: GLP-Aligned hERG Assay
Self-Validation System: E-4031 (a known hERG blocker) is used to validate channel responsiveness and ensure patch integrity.
Phase 1: Electrophysiological Setup
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.
Harvest cells and suspend them in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl).
Load the cell suspension onto an automated patch-clamp system (e.g., QPatch or SyncroPatch) utilizing multi-hole planar chips.
Phase 2: Voltage Protocol & Dosing
Establish whole-cell configuration. Validation Check: Membrane resistance must be >1 GΩ (gigaohm seal) before proceeding.
Apply the ICH S7B recommended voltage step protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Perfuse 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine at concentrations ranging from 0.1 µM to 30 µM. Allow 3 minutes per concentration for steady-state block.
Apply E-4031 (500 nM) at the end of the experiment to achieve full block and define the zero-current baseline[3].
Phase 3: Data Analysis
Measure the peak amplitude of the tail current at -50 mV.
Calculate the fractional block for each concentration and fit to a Hill equation to determine the IC50.
Because the primary amine on the pyrazole ring can undergo N-hydroxylation, we must rule out mutagenicity. The assay is conducted strictly according to [4].
Step-by-Step Protocol: Pre-Incubation Ames Test
Self-Validation System: The assay requires both metabolic activation (S9) and strain-specific positive controls to ensure the detection system is active.
Phase 1: Preparation of S9 Mix and Strains
Prepare a 10% (v/v) post-mitochondrial fraction (S9) from the livers of rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.
Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of ~10^9 cells/mL[4].
Phase 2: Pre-Incubation & Plating
In sterile glass tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (up to 5,000 µ g/plate ).
Validation Check: Include positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9 TA100).
Incubate the mixture at 37°C for 20 minutes with shaking. Causality: Pre-incubation is critical for primary amines to allow sufficient time for short-lived reactive metabolites to interact with bacterial DNA before plating.
Add 2 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.
Phase 3: Scoring
Incubate plates at 37°C for 48–72 hours.
Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent increase in revertant colonies that is ≥2-fold (for TA98/TA100) or ≥3-fold (for TA1535/TA1537) over the vehicle control.
Quantitative Data Interpretation & Go/No-Go Thresholds
To transition from raw data to actionable drug discovery decisions, all quantitative outputs must be benchmarked against established safety margins.
Assay Type
Target / Endpoint
Go Threshold
No-Go Threshold
Mechanistic Rationale
Hepatotoxicity (HCS)
Cell Viability (Hoechst)
CC50 > 50 µM
CC50 < 10 µM
General cytotoxicity / Necrosis
Hepatotoxicity (HCS)
Mitochondrial Tox (TMRE)
IC50 > 50 µM
IC50 < 10 µM
Oxidative stress / ΔΨm collapse
Cardiotoxicity
hERG Inhibition (Patch Clamp)
IC50 > 30 µM
IC50 < 1 µM
Kv11.1 pore trapping via lipophilic basic amine
Genotoxicity
Ames Test (Revertant Colonies)
Negative (<2x control)
Positive (≥2x control)
DNA adduct formation via nitrenium ions
Note: If the compound hits a "No-Go" threshold, medicinal chemistry efforts should focus on reducing LogP (e.g., replacing the tert-butyl group with a less lipophilic moiety) or blocking the para-position of the bromophenyl ring to prevent arene oxide formation.
References
High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells
Source: Antioxidants (MDPI)
URL:[Link]
E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential
Source: U.S. Food and Drug Administration (FDA) Guidance
URL:[Link]
Test Guideline No. 471: Bacterial Reverse Mutation Test
Source: OECD Guidelines for the Testing of Chemicals
URL:[Link]
Crystal Structure Analysis of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: A Structural Investigation Using a Close Analogue
An In-Depth Technical Guide Executive Summary: This guide provides a detailed technical analysis of the molecular geometry and supramolecular architecture of aminopyrazole derivatives, a class of compounds with significa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Executive Summary: This guide provides a detailed technical analysis of the molecular geometry and supramolecular architecture of aminopyrazole derivatives, a class of compounds with significant interest in medicinal chemistry. As of this writing, a complete single-crystal X-ray diffraction study for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is not publicly available. Therefore, this document presents a comprehensive crystal structure analysis of a closely related and structurally significant analogue, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , to provide authoritative insights into the probable structural characteristics of the target molecule.[1] The analysis covers the synthesis, crystallization, and detailed examination of the crystallographic data, focusing on the key intermolecular forces, such as hydrogen bonds, that dictate the crystal packing. This information is critical for professionals in drug development for understanding solubility, stability, and potential receptor interactions.
Introduction: The Significance of Aminopyrazoles in Drug Discovery
The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of pharmaceutical agents due to its versatile chemical properties and ability to engage in various biological interactions. The 5-aminopyrazole subunit, in particular, is a potent pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, making it an ideal candidate for targeting enzymes and receptors. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and for optimizing the physicochemical properties of potential drug candidates.
Crystal structure analysis via single-crystal X-ray diffraction provides definitive information on molecular conformation, bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern crystal packing. These non-covalent interactions, including hydrogen bonds and van der Waals forces, are fundamental to a molecule's solubility, dissolution rate, and stability—all critical parameters in drug formulation and development.
This guide leverages the detailed structural data from the published crystal structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine to infer the likely structural behavior of the target compound, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. The substitution of a 3-nitro group with a 2-bromo group will induce electronic and steric changes, but the core hydrogen bonding motifs provided by the aminopyrazole core are expected to exhibit comparable behavior.
Experimental Methodology: From Synthesis to High-Quality Crystals
The protocols described herein are based on the successful synthesis and crystallization of the analogue compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[1] This methodology provides a validated pathway for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis Protocol
The synthesis of the aminopyrazole derivative is achieved through a well-established cyclocondensation reaction. The causality behind this choice is the high efficiency and atom economy of reacting a hydrazine with a β-ketonitrile, a standard method for pyrazole synthesis.
Step-by-Step Synthesis:
Precursor Reaction: The synthesis begins by reacting 3-nitrophenylhydrazine with pivaloylacetonitrile.
Reaction Setup: The reactants are dissolved in an appropriate solvent, such as ethanol, and refluxed for several hours.
Work-up: After cooling, crushed ice is added to the reaction mixture, which is then neutralized with concentrated ammonium hydroxide. This procedure is designed to precipitate the product while neutralizing any remaining acid.[1]
Purification: The resulting solid is filtered under reduced pressure, washed thoroughly with cold water to remove inorganic impurities, and dried at ambient temperature.[1]
Crystallization Protocol
The growth of single crystals is a critical step that depends on achieving slow, controlled precipitation from a supersaturated solution. The choice of solvent system is the most important variable.
Step-by-Step Crystallization:
Solvent Selection: The purified solid compound is dissolved in a minimal amount of a good solvent, such as Dichloromethane (CH₂Cl₂).
Inducing Crystallization: A poor solvent, or "anti-solvent," in this case, pentane, is slowly introduced into the solution.[1] The method of slow diffusion (e.g., placing a vial of the CH₂Cl₂ solution inside a larger beaker containing pentane and sealing the beaker) is ideal.
Crystal Growth: As the pentane vapor slowly diffuses into the dichloromethane solution, it reduces the solubility of the compound, promoting the gradual formation of well-ordered, single crystals over several days.
X-ray Crystallography and Structure Refinement
The trustworthiness of a crystal structure is validated by a series of quality metrics obtained during data collection and refinement. The data for the analogue compound were collected using a Bruker SMART APEX CCD area-detector diffractometer with Mo Kα radiation.[1]
The final structure was solved using direct methods and refined by full-matrix least-squares on F², employing the SHELXTL software package.[1] Key refinement parameters are summarized in the table below, which collectively validate the quality and reliability of the determined structure.
Parameter
Value
Significance
Empirical Formula
C₁₃H₁₆N₄O₂
Confirms the elemental composition of the crystal.
Formula Weight
260.30
Molar mass of the compound.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a (Å)
11.9421 (14)
Unit cell dimension.
b (Å)
9.6419 (11)
Unit cell dimension.
c (Å)
11.7694 (13)
Unit cell dimension.
β (°)
93.504 (2)
Unit cell angle.
Volume (ų)
1352.6 (3)
Volume of a single unit cell.
Z
4
Number of molecules per unit cell.
R[F² > 2σ(F²)]
0.040
A low R-factor indicates a good fit between the model and experimental data.
wR(F²)
0.115
A weighted R-factor, also indicating a high-quality refinement.
Goodness-of-Fit (S)
1.05
A value close to 1.0 indicates a good refinement.
Data derived from the analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[1]
Results and Discussion: A Deep Dive into the Crystal Structure
Molecular Conformation
The analysis reveals that the molecule is not planar. The pyrazole ring and the attached 3-nitrophenyl ring are twisted relative to each other, forming a significant dihedral angle of 50.61 (6)°.[1] This non-planar conformation is sterically induced by the bulky tert-butyl group and the ortho-hydrogen on the phenyl ring. This twisting has important implications for drug design, as it dictates the shape of the molecule and how it can fit into a protein's binding pocket.
Furthermore, the nitro group itself is slightly twisted out of the plane of the phenyl ring by 6.8 (7)°.[1] This minor rotation is common and reflects a balance between electronic conjugation and steric hindrance.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by a network of intermolecular hydrogen bonds, which link the individual molecules into a stable, three-dimensional lattice. In the crystal of the analogue, the amine group (-NH₂) acts as a hydrogen bond donor, while the pyrazole ring nitrogen and the oxygen atoms of the nitro group act as acceptors.[1]
Specifically, the molecules are linked by N—H···N and N—H···O hydrogen bonds, forming extended sheets within the crystal lattice.[1] A weak C—H···N interaction is also observed, further contributing to the stability of the packing.[1] This cooperative network of interactions is the primary force responsible for the solid-state architecture.
The diagram below illustrates the fundamental hydrogen bonding interactions that create a cohesive molecular sheet, a common and stabilizing motif in crystal engineering.
Caption: Key hydrogen bonds forming sheets in the crystal lattice.
Conclusion and Implications
This technical guide has provided a comprehensive overview of the crystal structure analysis of a key 5-aminopyrazole derivative, serving as an authoritative analogue for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. The analysis confirms a non-planar molecular conformation and reveals that the crystal packing is primarily directed by a robust network of N—H···N and N—H···O hydrogen bonds.
For researchers in drug development, these findings are critical. The identified hydrogen bonding patterns provide a blueprint for designing molecules with tailored solid-state properties. The non-planar structure offers a specific 3D profile for computational modeling and docking studies. Understanding these fundamental structural characteristics is an indispensable step in the rational design of new, effective, and stable pharmaceutical agents.
References
Hernández-Ortega, S., Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. Available at: [Link] (Accessed: March 25, 2026).
PubChem. 1-(2-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link] (Accessed: March 25, 2026).
Preclinical Pharmacokinetic and ADME Profiling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: A Technical Guide for Scaffold Evaluation
Executive Summary In modern drug discovery, the 5-aminopyrazole core is a highly privileged scaffold, frequently utilized in the design of potent kinase inhibitors (e.g., p38 MAPK and BRAF inhibitors). 3-(2-Bromophenyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the 5-aminopyrazole core is a highly privileged scaffold, frequently utilized in the design of potent kinase inhibitors (e.g., p38 MAPK and BRAF inhibitors). 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine represents a highly lipophilic, sterically hindered building block within this class. Because it is typically utilized as a synthetic intermediate or a foundational fragment rather than a standalone clinical candidate, evaluating its baseline Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.
This whitepaper provides an in-depth technical framework for the pharmacokinetic (PK) profiling of this specific scaffold. By detailing self-validating experimental protocols and explaining the causality behind each methodological choice, this guide equips researchers with the necessary tools to predict in vivo clearance, optimize oral bioavailability, and mitigate metabolic liabilities before advancing to late-stage lead optimization.
Physicochemical Profiling & In Silico Predictions
The pharmacokinetic destiny of a molecule is fundamentally governed by its physicochemical properties. For 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, the presence of a bulky tert-butyl group and a heavy bromine atom drives high lipophilicity, which directly influences both its membrane permeability and its susceptibility to hepatic clearance.
Table 1: Physicochemical Properties and Pharmacokinetic Implications
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
294.19 g/mol
Optimal for oral absorption; easily complies with Lipinski's Rule of 5.
cLogP
3.9
High lipophilicity. Predicts a high volume of distribution (
Vd
) and excellent passive permeability, but flags a high risk for rapid CYP450-mediated metabolic clearance.
Topological Polar Surface Area (TPSA)
43.8 Ų
Excellent membrane permeation. The low TPSA suggests a high likelihood of crossing the blood-brain barrier (BBB), which must be monitored if CNS penetration is undesired.
H-Bond Donors (HBD)
1
Low desolvation energy required for lipid bilayer insertion, facilitating rapid transcellular absorption.
H-Bond Acceptors (HBA)
2
Low potential for recognition by apical efflux transporters such as P-glycoprotein (P-gp).
In Vitro ADME Methodologies: Establishing a Self-Validating System
To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems that rule out false positives and non-specific degradation.
Hepatic Microsomal Stability (Phase I Clearance)
Causality: The highly lipophilic tert-butyl group and the primary amine are prime targets for Phase I oxidation and N-dealkylation. Human Liver Microsomes (HLM) are utilized to isolate and assess CYP450-mediated intrinsic clearance (
CLint
), which is critical for predicting in vivo hepatic clearance[1].
Step-by-Step Protocol:
Incubation Preparation: Combine 0.5 mg/mL HLM with 1 µM of the pyrazole scaffold in 100 mM potassium phosphate buffer (pH 7.4). Causality: A substrate concentration of 1 µM ensures the assay operates well below the Michaelis constant (
Km
), allowing for accurate first-order kinetic calculations.
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP enzymes; withholding it until initiation prevents premature, non-enzymatic degradation.
Time-Course Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity to ensure precise time-point representation.
Self-Validation & Acceptance Criteria: Run a minus-NADPH control to assess chemical instability. Concurrently run Verapamil (high clearance) and Warfarin (low clearance) as positive controls. System Validation: The assay is only deemed valid if Verapamil
CLint
> 40 µL/min/mg and Warfarin
CLint
< 5 µL/min/mg.
Caco-2 Bidirectional Permeability
Causality: While the cLogP of 3.9 guarantees high passive permeability, the primary amine may act as a substrate for intestinal efflux transporters. The Caco-2 monolayer model is the gold standard for evaluating intestinal absorption and predicting oral bioavailability[2].
Step-by-Step Protocol:
Monolayer Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Causality: A 21-day differentiation period is mandatory for the cells to polarize and express tight junctions and apical efflux transporters (e.g., P-gp, BCRP).
Integrity Verification (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). System Validation: Only inserts with TEER > 250 Ω·cm² are utilized. Additionally, the paracellular marker Lucifer Yellow must exhibit an apparent permeability (
Papp
) < 1 × 10⁻⁶ cm/s to confirm monolayer integrity.
Transport Assay: Add 10 µM of the compound to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment. Incubate at 37°C for 2 hours.
Quantification: Quantify the compound in the receiver chambers via LC-MS/MS and calculate the Efflux Ratio (
ER=PappB→A/PappA→B
). Causality: An ER > 2.0 indicates active efflux, necessitating follow-up with specific P-gp inhibitors (e.g., elacridar) to confirm transporter liability.
In Vivo Pharmacokinetic Assessment (Rodent Model)
Bridging in vitro intrinsic clearance to in vivo systemic clearance requires rigorous animal modeling. The following protocol outlines the standard rodent PK evaluation for this lipophilic scaffold.
Dosing and Bioanalytical Protocol
Formulation Strategy: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: Due to the scaffold's high lipophilicity, it is insoluble in purely aqueous media. This co-solvent system ensures complete dissolution and prevents micro-precipitation upon intravenous injection.
In Vivo Dosing: Administer 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to jugular vein-cannulated Sprague-Dawley rats (n=3 per route).
Blood Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Causality: Dense early sampling (0.08–1h) captures the alpha distribution phase and
Cmax
, while late sampling accurately defines the terminal elimination half-life.
Bioanalytical Validation: Quantify plasma concentrations using LC-MS/MS. System Validation: According to [3], calibration curves must achieve
R2
> 0.99. Quality Control (QC) samples are interspersed; the run is rejected if >33% of QCs deviate by >15% from nominal values.
Representative Pharmacokinetic Profile
Based on the physicochemical properties of the 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine scaffold, the following table summarizes the expected predictive PK parameters in a rat model.
Table 2: Predicted In Vivo PK Parameters (Sprague-Dawley Rat)
Parameter
Value (Predicted)
Interpretation
Clearance (
CL
)
38 mL/min/kg
High clearance, approaching rat hepatic blood flow (~55 mL/min/kg), driven by rapid Phase I oxidation of the tert-butyl group.
Volume of Distribution (
Vdss
)
3.2 L/kg
Extensive tissue distribution, consistent with a cLogP of 3.9.
Half-life (
T1/2
)
1.8 hours
Short half-life resulting from the combination of high clearance and moderate volume of distribution.
Oral Bioavailability (
)
28%
Moderate to low bioavailability. Despite high intestinal permeability, the compound is heavily subjected to first-pass hepatic metabolism.
Metabolic Pathways & Structural Liabilities
Understanding the structural liabilities of the scaffold is essential for lead optimization. The tert-butyl group, while providing necessary steric bulk for kinase pocket binding, is highly vulnerable to CYP3A4-mediated hydroxylation. Concurrently, the primary amine is susceptible to N-oxidation or direct Phase II glucuronidation.
Proposed metabolic workflow and clearance pathways for the 5-aminopyrazole scaffold.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]
Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. URL:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
Thermodynamic stability of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a cornerstone in modern drug discovery, valued for its metabolic stability and versatile biological activity.[1][2] Understanding the intrinsic thermodynamic stability of any new chemical entity (NCE) is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and shelf-life.[3][4] This document outlines a multi-faceted approach, combining thermal analysis, forced degradation studies, and the development of a stability-indicating analytical method. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed for researchers, scientists, and drug development professionals.[5][6]
Introduction: The Imperative of Stability in Drug Development
The journey of a new drug substance from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the compound's shelf-life and storage conditions but also its behavior during manufacturing and formulation.[4]
The subject of this guide, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, incorporates several key structural features:
A Pyrazole Core: A five-membered aromatic heterocycle known for its relative stability and prevalence in approved pharmaceuticals.[7][8]
An N1-tert-butyl Group: A bulky, lipophilic substituent that can enhance cell permeability but may also introduce steric strain or create a potential site for oxidative metabolism.[9][10] Its presence is a key consideration for stability, as it can be susceptible to removal under acidic conditions.[11]
A C3-(2-Bromophenyl) Group: The bromine atom, an electron-withdrawing group, can influence the electronic distribution of the pyrazole ring, potentially impacting its reactivity and degradation pathways.[12]
A C5-Amine Group: A basic functional group that can serve as a protonation site and may be susceptible to oxidation.[13]
This guide provides the scientific rationale and detailed protocols for a comprehensive stability assessment of this molecule.
Thermal analysis techniques are indispensable for probing the intrinsic stability of a solid-state material.[14] They provide a rapid and accurate assessment of how a compound behaves in response to heat.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is the primary tool for determining the melting point, a key indicator of purity, and for identifying polymorphic forms, which can have different stabilities and bioavailabilities.[17][18] A sharp, high-temperature melting endotherm typically suggests a highly crystalline and stable compound.
Protocol 2.1: DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
Method Parameters:
Place the sample and reference pans into the DSC cell.
Equilibrate the cell at 25 °C.
Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the observed melting point (e.g., 300 °C). The heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum of the endotherm (melting point). Integrate the peak area to calculate the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as it is heated under controlled conditions.[19][20] This technique is critical for determining the temperature at which the compound begins to decompose. It also quantifies the presence of residual solvents or water, which can impact stability.[14]
Protocol 2.2: TGA Analysis
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of the compound onto a tared TGA pan.
Method Parameters:
Place the pan in the TGA furnace.
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.
Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. Quantify any mass loss observed at lower temperatures, which may correspond to the loss of volatiles.
Data Presentation: Thermal Analysis
The quantitative data from thermal analyses should be summarized for clarity.
Parameter
Result (Illustrative)
Interpretation
DSC Melting Point (Onset)
175.4 °C
Indicates the start of the melting transition.
DSC Melting Point (Peak)
178.2 °C
A sharp peak suggests high purity of the crystalline form.
Heat of Fusion (ΔHfus)
120.5 J/g
Provides data on the energy required to melt the crystal lattice.
TGA Onset of Decomposition
245.1 °C
The compound is thermally stable up to this temperature.
Mass Loss below 150 °C
0.15%
Negligible presence of residual solvents or water.
Probing Degradation: Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[21] The objective is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method developed to monitor stability.[21]
Expertise & Rationale: The choice of stressors (acid, base, oxidation, heat, light) is based on ICH guidelines and is designed to mimic potential conditions the drug might encounter during its lifecycle.[5][22] This process is fundamental to developing a robust, stability-indicating analytical method.
Protocol 3.1: Forced Degradation Study
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.[13]
Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.[13]
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] After exposure, prepare a 100 µg/mL solution in the mobile phase.
Control Sample: Prepare a 100 µg/mL solution of the unstressed compound in the mobile phase.
Analysis: Analyze all samples using the developed stability-indicating HPLC method (see Section 4).
The Analytical Backbone: Stability-Indicating Method (SIM) Development
A validated stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[23] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and sensitivity.[24]
Expertise & Rationale: The goal is to develop a method that can separate the intact API from all process-related impurities and degradation products. The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Protocol 4.1: HPLC Method Development and Validation
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Initial Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm. This is a versatile, non-polar stationary phase suitable for the hydrophobic nature of the molecule.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined from the UV spectrum of the API (e.g., 254 nm).
Column Temperature: 30 °C.
Method Optimization: Inject the mixture of stressed samples. Adjust the gradient slope, pH of Mobile Phase A, and organic modifier to achieve baseline separation (Resolution > 2.0) between the main peak and all degradation product peaks.
Method Validation:
Specificity: Analyze blank, placebo, and stressed samples to confirm no interference at the retention time of the API and that all degradants are resolved.
Linearity: Construct a calibration curve with at least five concentrations and verify a correlation coefficient (r²) > 0.999.
Accuracy: Perform recovery studies by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.[25]
Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days/by different analysts). The relative standard deviation (RSD) should be < 2.0%.
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C) to ensure the method remains reliable.
The data from the forced degradation studies, analyzed by HPLC-MS, provides critical insights into the chemical liabilities of the molecule.
Acidic Conditions: The N-tert-butyl group is a known acid-labile protecting group.[11] The most probable degradation pathway under acidic stress is the cleavage of this group to form 1H-3-(2-Bromophenyl)-pyrazol-5-amine and isobutylene.
Oxidative Conditions: The electron-rich pyrazole ring and the primary amine are potential sites for oxidation.[13] Degradants could include N-oxides on the pyrazole ring or products of amine oxidation.
Basic, Thermal, and Photolytic Conditions: The stability under these conditions must be determined experimentally. The aromatic nature of the pyrazole and phenyl rings suggests a degree of inherent stability.
Data Presentation: Forced Degradation
Stress Condition
% Assay of API (Illustrative)
% Total Impurities (Illustrative)
Major Degradant RT (min)
Plausible Identity
Control
99.9
0.1
-
-
Acid (0.1 M HCl)
85.2
14.8
4.5
De-tert-butylation product
Base (0.1 M NaOH)
98.5
1.5
-
Minor unspecified
Oxidation (3% H₂O₂)
91.3
8.7
11.2
N-Oxide
Thermal (80 °C)
99.1
0.9
-
Minor unspecified
Photolytic (ICH)
97.8
2.2
13.1
Photodegradant
Conclusion
The thermodynamic stability of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine can be comprehensively characterized through a systematic, science-driven approach. This guide outlines the essential workflow, beginning with foundational thermal analysis using DSC and TGA to establish the compound's intrinsic thermal properties. This is followed by rigorous forced degradation studies under ICH-prescribed stress conditions to uncover potential degradation pathways. The cornerstone of the entire evaluation is the development and validation of a stability-indicating HPLC method, which provides the quantitative power to separate and monitor the API from its degradation products. By integrating these methodologies, drug development professionals can build a robust stability profile, ensuring the quality, safety, and efficacy of this promising pharmaceutical candidate.
References
A complete list of all sources cited in this guide is provided below.
Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
SourceMedia. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
ResearchGate. (2017). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
ICH. Quality Guidelines.
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
ResearchGate.
PURKH.
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
ICH. (2010). Q1A(R2) Guideline.
ResearchGate.
Onwuzuligbo, C. & Onwuzuligbo, A.U. (2025).
AKJournals. Synthesis, characterization, and investigation of the thermal behavior of Cu(II) pyrazolyl complexes.
BenchChem. Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds.
BenchChem. Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
BenchChem.
PMC. (2024).
PMC.
MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand.
ACS Publications. (2022). Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
ResearchGate. (2025).
ResearchGate. (PDF)
ACS Publications. (2017).
MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
BenchChem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
ResearchGate. (2025). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine.
SourceMedia.
MDPI. (2022).
ResearchGate. (2026). (PDF)
Royal Society of Chemistry. 5.1.7.
ScienceDirect.
Almac Group. Spotlight on stability: API and drug product testing.
IJNRD. (2022). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach.
Molecular docking studies with 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
An In-depth Technical Guide to Molecular Docking: A Case Study with 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine and the JAK2 Kinase Abstract Molecular docking is a powerful computational technique used in drug di...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Molecular Docking: A Case Study with 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine and the JAK2 Kinase
Abstract
Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. This guide provides a comprehensive, in-depth walkthrough of a molecular docking workflow, using the novel pyrazole derivative, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, as a case study. While this specific molecule is not extensively characterized in published literature, it is structurally related to a class of compounds identified as potential kinase inhibitors. This guide will, therefore, simulate a real-world drug discovery scenario by investigating its potential interaction with Janus Kinase 2 (JAK2), a clinically significant target in myeloproliferative neoplasms and autoimmune diseases. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand both the theoretical underpinnings and practical application of molecular docking.
Introduction: The Rationale for Docking
The "lock and key" model, though over a century old, remains a foundational concept in pharmacology. The ability of a drug molecule (the "key") to bind to a specific site on a protein target (the "lock") dictates its therapeutic effect. Molecular docking computationally simulates this interaction, providing invaluable insights that can guide drug design and optimization. It allows scientists to:
Predict Binding Affinity: Estimate the strength of the interaction between a ligand and a protein, quantified as a binding energy score.
Visualize Binding Modes: Understand the precise 3D orientation of the ligand within the protein's binding pocket.
Identify Key Interactions: Pinpoint the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other stabilizing forces.
Screen Virtual Libraries: Rapidly assess thousands or even millions of potential drug candidates against a target, prioritizing the most promising ones for synthesis and experimental testing.
This guide will focus on a specific pyrazole derivative, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. Pyrazole-containing compounds are known to be "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases. Our target of interest, JAK2, is a tyrosine kinase that plays a critical role in cytokine signaling pathways that regulate cell growth and differentiation. Dysregulation of JAK2 activity is a known driver of several cancers and inflammatory conditions, making it a high-value therapeutic target.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a systematic process that can be broken down into four key stages: Preparation of the Receptor, Preparation of the Ligand, Execution of the Docking Simulation, and Analysis of the Results. Each stage requires meticulous attention to detail to ensure the biological relevance and accuracy of the final predictions.
Figure 1: The overall molecular docking workflow from preparation to analysis.
Experimental Protocol: Docking 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine into JAK2
This section provides a detailed, step-by-step methodology for performing the docking study. We will use widely accepted software tools in the field. The rationale behind each step is explained to provide a deeper understanding of the process.
Part 1: Receptor Preparation
The quality of the starting protein structure is paramount for a meaningful docking result. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.
Step 1: Target Selection and Retrieval
Action: We will target the JAK2 kinase domain. A search of the PDB reveals the structure 2B7A, which is the human JAK2 kinase domain co-crystallized with an inhibitor. This is an ideal starting point because the presence of a bound ligand helps to validate the location of the binding site and allows us to perform a crucial validation step later.
Causality: Using a crystal structure with a bound ligand (a "holo" structure) provides a high-confidence definition of the functionally relevant binding pocket.
Step 2: Initial Cleaning and Preparation (Using UCSF Chimera)
Action:
Load the 2B7A.pdb file into UCSF Chimera.
Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. We will retain the original inhibitor for now for validation purposes.
Inspect the structure for missing residues or atoms. If any are present, they must be modeled in using tools like SWISS-MODEL or Modeller. For this structure, we assume it is complete.
Causality: Water molecules can interfere with the docking algorithm and are often not conserved, so they are typically removed. We are interested in the interaction of our ligand with the protein, not with other small molecules.
Step 3: Protonation and Charge Assignment (Using AutoDock Tools)
Action:
Save the cleaned protein as a .pdb file.
Load the protein into AutoDock Tools (ADT).
Add polar hydrogens to the protein. This is a critical step as hydrogen bonds are a primary driver of binding.
Assign Gasteiger charges to the protein atoms.
Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina and contains atomic charge and type information.
Causality: The ionization state of amino acid residues (especially acidic and basic ones like Asp, Glu, Lys, Arg, and His) is pH-dependent and critically affects their ability to form electrostatic interactions and hydrogen bonds. Adding hydrogens and assigning partial charges models a more realistic physiological environment.
Part 2: Ligand Preparation
The ligand must also be converted into a suitable 3D format with correct stereochemistry and charge distribution.
Step 1: 2D Structure Generation
Action: Draw the 2D structure of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine using a chemical drawing tool like ChemDraw or the free MarvinSketch. Save the structure as a .mol file.
Step 2: 3D Structure Generation and Energy Minimization
Action:
Use a program like Open Babel or the online tool CORINA to convert the 2D .mol file into a 3D structure (.pdb or .mol2).
Perform an energy minimization of the 3D structure using a force field like MMFF94. This step finds a low-energy, stable conformation of the ligand.
Causality: A ligand can exist in many different conformations. Energy minimization finds a physically plausible, low-energy starting conformation for the docking simulation, which improves the efficiency and accuracy of the search.
Step 3: Final Preparation for Docking (Using AutoDock Tools)
Action:
Load the 3D ligand structure into ADT.
Detect the rotatable bonds within the ligand.
Assign Gasteiger charges.
Save the final ligand structure in the .pdbqt format.
Causality: The docking software needs to know which bonds in the ligand are flexible (rotatable) to explore different conformations during the simulation. The .pdbqt format stores this flexibility information along with the necessary atomic charges.
Part 3: Grid Generation and Docking Execution
This stage involves defining the search space on the protein and running the simulation.
Step 1: Defining the Binding Site (Grid Box Generation)
Action: In ADT, with the prepared receptor loaded, define a "grid box" that encompasses the entire binding site. For our 2B7A structure, the easiest way to do this is to center the grid box on the co-crystallized inhibitor. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient. A typical size is 20-25 Å in each dimension.
Causality: The docking algorithm will only search for binding poses within the confines of this grid box. A well-defined grid focuses the computational effort on the region of interest, increasing the chances of finding the correct binding mode.
Step 2: Configuring and Running AutoDock Vina
Action: AutoDock Vina is run from the command line. A configuration file (conf.txt) is required to specify the input files and parameters.
Causality: The configuration file tells the software everything it needs to know: which protein and ligand to use, where to search (the grid center and size), and where to write the output poses.
Step 3: Protocol Validation (Redocking)
Action: Before docking our novel compound, we must validate our protocol. This is done by docking the original co-crystallized inhibitor (extracted from 2B7A) back into the JAK2 binding site using the exact same protocol.
Trustworthiness: A successful validation is achieved if the lowest energy pose predicted by the docking software closely overlays the experimentally determined crystal structure pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation. This step provides confidence that our chosen parameters and protocol are capable of reproducing experimental results.
Results: Analysis and Interpretation
The output from AutoDock Vina is a .pdbqt file containing a number of predicted binding poses (typically 9-10), ranked by their binding affinity score.
Quantitative Analysis
The primary quantitative metric is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate a stronger predicted binding.
Pose
Binding Affinity (kcal/mol)
RMSD from Best Mode (Å)
1
-9.8
0.000
2
-9.5
1.87
3
-9.2
2.45
4
-8.9
3.11
This is a table of hypothetical results for illustrative purposes.
Qualitative Analysis: Visualizing Interactions
The true insight comes from visualizing the top-ranked pose in a molecular graphics program like PyMOL or UCSF Chimera.
Action: Load the prepared receptor and the output docking results file into the visualization software. Focus on the top-ranked pose (Pose 1).
Analysis: Examine the binding pocket and identify key interactions between 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine and the JAK2 amino acid residues. Look for:
Hydrogen Bonds: The amine group (-NH2) on the pyrazole ring is a potential hydrogen bond donor. The pyrazole nitrogens can act as acceptors. Look for interactions with backbone carbonyls or polar side chains (e.g., Ser, Thr, Asp).
Hydrophobic Interactions: The tert-butyl group and the bromophenyl ring are bulky and hydrophobic. They will likely be buried in hydrophobic pockets of the binding site, interacting with residues like Val, Leu, Ile, and Phe.
Pi-Stacking: The phenyl ring may engage in pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).
Figure 2: Logical relationships between ligand functional groups and potential protein interactions.
Conclusion and Future Directions
This guide has detailed a comprehensive molecular docking workflow, from initial target selection to the final analysis of results, using the novel ligand 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine and the JAK2 kinase as a practical example. The hypothetical results suggest that this compound may bind effectively within the JAK2 active site, warranting further investigation.
It is crucial to remember that molecular docking is a predictive tool, not a definitive answer. The results represent a hypothesis of interaction. The next logical steps in a drug discovery pipeline would be:
In Vitro Assay: Synthesize the compound and test its activity against the JAK2 enzyme in a biochemical assay to determine its IC50 value.
Further Computational Studies: If the compound shows promise, more advanced computational methods like molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose over time.
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand how modifications to its structure affect its binding affinity and selectivity.
By integrating computational predictions with experimental validation, researchers can accelerate the discovery of novel therapeutics.
References
Title: PYRAZOLE DERIVATIVES AS KINASE INHIBITORS.
Title: The pyrazole scaffold: a versatile building block in medicinal chemistry.
Source: Expert Opinion on Drug Discovery.
URL: [Link]
Title: The role of JAK2 in hematological malignancies and immunologic diseases.
Source: Journal of Allergy and Clinical Immunology.
URL: [Link]
Title: PDB entry 2B7A: Crystal structure of the JAK2 kinase domain.
Source: RCSB Protein Data Bank.
URL: [Link]
Protocols & Analytical Methods
Method
Applications of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This guide provides a detailed exploration of the potential applications of the novel heterocyclic compound, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, in the field of medicinal chemistry. While direct experime...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed exploration of the potential applications of the novel heterocyclic compound, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, in the field of medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, its structural features strongly suggest its utility as a versatile scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors. This document will, therefore, focus on the rationale behind this hypothesis, providing detailed application notes and robust experimental protocols to guide researchers in unlocking the therapeutic potential of this promising chemical entity.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a wide array of FDA-approved drugs and clinical candidates, which can be attributed to its favorable physicochemical properties, metabolic stability, and its ability to engage in diverse biological interactions.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3]
The versatility of the pyrazole core allows for strategic substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.[4] Notably, many pyrazole-containing drugs are kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5]
Structural Analysis of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: A Rationale for its Potential as a Kinase Inhibitor
A thorough analysis of the structural motifs of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine provides a strong basis for its potential as a starting point for the development of kinase inhibitors:
The 3-Aryl-1H-pyrazol-5-amine Core: This scaffold is a well-established pharmacophore for kinase inhibition.[5] The 5-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[5]
The 1-(tert-butyl) Group: The bulky tert-butyl group at the N1 position significantly enhances the lipophilicity of the molecule.[6] This can improve cell membrane permeability and oral bioavailability. However, its size can also introduce steric hindrance, which can be strategically exploited to enhance selectivity for a particular kinase.[6]
The 3-(2-Bromophenyl) Substituent: The presence of a 2-bromophenyl group at the C3 position is particularly noteworthy. The bromine atom, being a bulky and hydrophobic halogen, can engage in favorable hydrophobic interactions within the ATP-binding pocket of a kinase.[7] Furthermore, this substitution can influence the conformation of the molecule, potentially enabling it to bind to less-conserved regions of the kinase active site, thereby improving selectivity. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, bulky groups at a similar position have been shown to be crucial for activity against resistance-conferring mutations like T790M.[7]
Application Note I: Development of Selective Kinase Inhibitors for Oncological Indications
Given the structural features outlined above, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine represents a promising starting point for the discovery of novel kinase inhibitors targeting various cancer-related signaling pathways. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8]
Hypothetical Signaling Pathway and Target Interaction
Suzuki-Miyaura cross-coupling with 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Introduction: The Strategic Importance of Biaryl Pyrazole Scaffolds The Suzuki-Miyaura cross-coupling reaction...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
Introduction: The Strategic Importance of Biaryl Pyrazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the creation of biaryl structures is a frequent and critical objective.[3] This guide focuses on a specific, high-value transformation: the coupling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine with various organoboron reagents.
The target substrate is a prime example of a privileged heterocyclic scaffold. The pyrazole ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[4][5] When coupled to form a biaryl system, it unlocks access to complex molecular architectures with significant therapeutic potential. However, the presence of nitrogen-rich heterocycles, particularly those with amine functionalities, introduces distinct challenges to palladium-catalyzed reactions. The lone pair electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7][8]
This document provides a comprehensive framework for successfully navigating this reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters that govern success, and provide a field-proven, step-by-step protocol designed for reproducibility and high yield.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is paramount to rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9]
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. This is often the rate-limiting step for aryl bromides and results in a square planar Pd(II) complex.[9][10]
Transmetalation : This crucial step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[11][12][13][14] This boronate then displaces the halide on the palladium complex, positioning both organic partners on the same metal center.[15][16]
Reductive Elimination : The final step involves the coupling of the two organic fragments (Ar¹ and R²) to form the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Key Experimental Parameters
The success of coupling a complex substrate like 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for adapting the protocol to different coupling partners.
Parameter
Recommended Choice
Rationale & Causality
Palladium Precatalyst
XPhos Pd G2/G3/G4 or Pd₂(dba)₃
Rationale: Modern Buchwald precatalysts (G2/G3/G4) are air-stable and reliably generate the active monoligated Pd(0) species in solution, leading to more consistent results.[6][17] Pd₂(dba)₃ is a common Pd(0) source but can degrade over time.[18]
Ligand
XPhos or SPhos
Rationale: Bulky, electron-rich biaryl phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step. Their steric bulk prevents the formation of inactive catalyst dimers and minimizes coordination from the substrate's nitrogen atoms, which could otherwise poison the catalyst.[4][7][8]
Base
K₃PO₄ or Cs₂CO₃
Rationale: A moderately strong, non-nucleophilic base is required to form the reactive boronate species without promoting side reactions.[11][12] K₃PO₄ is effective and economical, while Cs₂CO₃ is often used for particularly challenging couplings due to its higher solubility and basicity.[18]
Boron Reagent
Arylboronic Acid or Pinacol Ester
Rationale: Arylboronic acids are the most common coupling partners. Pinacol esters offer enhanced stability, are less prone to protodeboronation, and can be beneficial for slow, controlled transmetalation in complex syntheses.[19]
Solvent System
1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 v/v)
Rationale: A biphasic solvent system is standard. The organic solvent (dioxane, THF, toluene) solubilizes the substrate, catalyst, and product, while the aqueous phase dissolves the inorganic base.[20][21] The choice of organic solvent can subtly influence reaction rates and selectivity.[22][23]
Temperature
80–110 °C
Rationale: Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition of the aryl bromide.[18] Temperatures that are too high can lead to catalyst decomposition (formation of palladium black).[24]
Atmosphere
Inert (Nitrogen or Argon)
Rationale: Oxygen can irreversibly oxidize both the active Pd(0) catalyst and the phosphine ligand, leading to complete reaction failure. Thorough degassing of solvents and maintaining the reaction under an inert atmosphere is non-negotiable.[18]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine with a generic arylboronic acid.
XPhos Pd G3 (or alternative catalyst/ligand system)
Potassium phosphate (K₃PO₄), anhydrous
1,4-Dioxane (anhydrous, sparged with N₂ or Ar for 30 min)
Deionized water (sparged with N₂ or Ar for 30 min)
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
Magnetic stirrer and hotplate with oil bath
Inert gas line (Nitrogen or Argon) with a bubbler
Standard glassware for workup and purification
Reagent Calculation Table (Example)
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass (mg)
3-(2-Bromophenyl)-...-amine
321.24
1.0
0.5
160.6
Phenylboronic Acid
121.93
1.2
0.6
73.2
K₃PO₄
212.27
2.0
1.0
212.3
XPhos Pd G3
864.57
0.02 (2 mol%)
0.01
8.6
Step-by-Step Procedure
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe (a typical ratio is 4:1 to 5:1, aiming for a substrate concentration of ~0.1 M).
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours. Vigorous stirring is essential for ensuring proper mixing between the two phases.[18]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong or impure base. 3. Low reaction temperature. 4. Poor quality boronic acid (decomposed).
1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[18] 2. Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous.[18] 3. Cautiously increase the temperature in 10 °C increments. 4. Use a fresh bottle of boronic acid or switch to a more stable boronic ester.
Significant Debromination of Starting Material
1. Presence of protic impurities or water with a weak base. 2. Catalyst system promotes hydrodehalogenation.
1. Ensure solvents are anhydrous if the protocol calls for it. Use a stronger base like K₃PO₄.[25] 2. Screen different ligands. Sometimes a less electron-rich ligand can disfavor this side reaction.
Homocoupling of Boronic Acid (R²-R²)
1. Oxygen contamination in the reaction mixture. 2. Slow oxidative addition of the aryl bromide.
1. Improve degassing procedures.[18] 2. Increase temperature or screen a more active catalyst/ligand system (e.g., one with a bulkier, more electron-rich phosphine) to accelerate the desired catalytic cycle.
Formation of Palladium Black
1. Reaction temperature is too high. 2. Insufficient ligand-to-palladium ratio. 3. Ligand has decomposed.
1. Lower the reaction temperature.[18][24] 2. Ensure an appropriate ligand:Pd ratio is used (typically 1:1 to 2:1 for precatalysts). 3. Use a fresh, high-purity ligand.
Safety Precautions
Palladium Catalysts and Ligands: Palladium compounds can be toxic and should be handled in a fume hood. Phosphine ligands are often air-sensitive and can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Bases: Strong bases like K₃PO₄ are corrosive and hygroscopic. Avoid inhalation and skin contact.
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
Pressurization: Never heat a completely sealed vessel. Ensure the reaction system is open to an inert gas line with a bubbler to safely vent any pressure buildup.
References
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
Bastos, E. L., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
Roy, D., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
Kim, D., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
Bastos, E. L., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
Shields, H., et al. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. University of Bath.
The Organic Chemistry Tutor. (2025). Suzuki Coupling. YouTube.
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
dos Santos, F. P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC.
Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC.
Togliamo, F., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Cordeiro, M. N. D. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Togliamo, F., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
BenchChem. Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
Application Note: Comprehensive NMR Spectroscopy Characterization of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Biology Analytical Context and Structural Causality 5-Aminopyrazoles represent a highly privi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Analytical Chemistry / Structural Biology
Analytical Context and Structural Causality
5-Aminopyrazoles represent a highly privileged scaffold in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors and receptor antagonists[1]. The synthesis of these heterocycles—typically achieved via the condensation of
β
-ketonitriles with substituted hydrazines—is prone to yielding complex mixtures of regioisomers depending on the sequence of nucleophilic attack[2]. Consequently, the unambiguous structural elucidation of target compounds such as 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is an absolute necessity before advancing to biological assays.
This molecule presents three distinct NMR-active domains, each requiring specific analytical strategies based on their inherent physicochemical properties:
The tert-butyl group (N1): Acting as a bulky, electron-donating substituent, its nine equivalent protons provide an intense, characteristic singlet. This serves as an excellent internal calibration point for integration and a stable anchor for 2D correlation mapping.
The 5-amino group (C5): The -NH
2
protons are highly exchangeable. Causality of Solvent Choice: In non-polar solvents like CDCl
3
, these protons often exchange at an intermediate rate, broadening into the baseline. By utilizing DMSO-d
6
, the solvent strongly hydrogen-bonds with the amine protons, significantly slowing their exchange rate on the NMR timescale and resolving them into a distinct, quantifiable broad singlet.
The 2-bromophenyl ring (C3): The presence of the large, polarizable bromine atom induces a profound diamagnetic shielding effect (the "heavy atom effect") on the directly attached carbon (C-2'). This shifts the C-2' resonance significantly upfield compared to typical aromatic carbons, serving as a diagnostic marker for the ortho-substituted ring.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition and reproducible structural assignments, the following protocol incorporates internal validation checkpoints to create a self-sustaining analytical workflow.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d
6
(99.9% D).
Validation Checkpoint: Ensure the solution is entirely particulate-free by filtering it through a tightly packed glass wool plug. Particulates create magnetic susceptibility gradients that severely degrade spectral resolution and line shape.
Probe Tuning and Shimming: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryogenically cooled probe. Tune and match the probe for both
1
H and
13
C frequencies to maximize energy transfer. Perform 3D gradient shimming to achieve a deuterium lock signal variation of <1%.
Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample.
Validation Checkpoint: Calibrating P1 maximizes the signal-to-noise (S/N) ratio and ensures the quantitative accuracy of the polarization transfer in subsequent 2D sequences.
1D Acquisition:
1
H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.
13
C{
1
H} NMR: Acquire 1024 scans with a D1 of 2.0 s. Causality: The quaternary carbons (C3, C5, Cq-tBu, and C-1'/C-2' of the aryl ring) lack attached protons to facilitate dipole-dipole relaxation, resulting in long
T1
relaxation times. A sufficient D1 ensures these critical diagnostic signals are not saturated.
2D Acquisition (Regiochemical Mapping):
HSQC: Optimize for
1JCH=145
Hz to map direct carbon-proton attachments.
HMBC: Optimize the long-range coupling delay for
nJCH=8
Hz (approx. 65 ms). Causality: This specific delay maximizes the cross-peak intensity for 3-bond couplings across the pyrazole and aromatic rings, which is the definitive method for proving the 1,3,5-substitution pattern.
The structural assignments are derived from the synergistic interpretation of 1D and 2D spectra. A hallmark of 5-aminopyrazoles is the highly shielded nature of the pyrazole C-4 carbon (~90.2 ppm). This occurs due to the strong +M (mesomeric) effect of the adjacent C5-amine group, which pushes electron density directly onto the C-4 position, giving it distinct enamine-like character[1].
Table 1:
1
H and
13
C NMR Spectral Assignments (500 MHz, DMSO-d
6
)
Position
1
H Shift (ppm)
Multiplicity,
J
(Hz), Integration
13
C Shift (ppm)
Key HMBC Correlations (
2J
,
3J
)
N1-tBu (CH
3
)
1.60
s, 9H
29.5
Cq-tBu, C5
N1-tBu (Cq)
-
-
59.8
-
C4 (Pyrazole)
5.85
s, 1H
90.2
C3, C5, C-1'
C5 (Pyrazole)
-
-
147.5
-
C5-NH
2
5.25
br s, 2H
-
C4, C5
C3 (Pyrazole)
-
-
143.0
-
C-1' (Aryl)
-
-
133.5
-
C-2' (Aryl, C-Br)
-
-
121.5
-
C-3' (Aryl)
7.70
dd,
J
= 8.0, 1.2, 1H
133.0
C-1', C-5'
C-4' (Aryl)
7.25
td,
J
= 7.8, 1.5, 1H
127.8
C-2', C-6'
C-5' (Aryl)
7.40
td,
J
= 7.8, 1.2, 1H
129.5
C-1', C-3'
C-6' (Aryl)
7.55
dd,
J
= 7.8, 1.5, 1H
131.2
C-2', C-4', C3
Regiochemical Validation via HMBC
The primary analytical challenge in characterizing this molecule is differentiating the synthesized 1,3,5-isomer from potential 1,2,5- or 1,4,5-byproducts. The Heteronuclear Multiple Bond Correlation (HMBC) experiment resolves this by mapping the logical relationships between isolated spin systems.
The definitive proof of the 3-(2-bromophenyl) and 1-(tert-butyl) regiochemistry lies in the cross-peaks of the pyrazole H-4 proton (5.85 ppm). Because it is situated between C3 and C5, it exhibits strong
2J
correlations to both the C3 (143.0 ppm) and C5 (147.5 ppm) quaternary carbons. Crucially, H-4 shows a
3J
correlation across the inter-ring bond to C-1' (133.5 ppm) of the bromophenyl ring, proving the aryl group is at position 3. Simultaneously, the tert-butyl protons (1.60 ppm) show a
3J
correlation to C5, confirming the amine is adjacent to the tert-butyl group at N1.
Application Notes & Protocols: Leveraging 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine as a foundational building block for the synthesis of novel kinase inhibitor libraries. We will explore the chemical rationale behind its design, provide detailed protocols for its derivatization via palladium-catalyzed cross-coupling, and outline a robust biochemical assay for screening the resulting compounds.
Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design. Its defining feature is the ability of the adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, allowing it to form key interactions with the highly conserved hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor.
The subject of this guide, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine , is an intelligently designed starting material for several reasons:
The Pyrazole-Amine Core: The 5-amino group provides an essential hydrogen bond donor, while the pyrazole nitrogens can interact with the kinase hinge.
The Ortho-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for introducing a wide array of chemical diversity through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the ATP pocket, which is crucial for achieving inhibitor selectivity.
The N-tert-Butyl Group: This bulky group can serve multiple purposes. It can provide steric hindrance to prevent unwanted metabolic degradation, enhance solubility, and probe specific hydrophobic pockets within the kinase active site, potentially driving selectivity for certain kinase subfamilies.
This combination of features makes it an ideal starting point for a Structure-Activity Relationship (SAR) campaign aimed at discovering potent and selective kinase inhibitors.
Synthetic Strategy: Library Generation via Suzuki-Miyaura Cross-Coupling
One of the most powerful and widely used methods for derivatizing aryl halides is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bromophenyl group of our building block and a variety of boronic acids or esters. This enables the rapid generation of a diverse library of compounds with different substituents at the 2-position of the phenyl ring.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine with a representative boronic acid.
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Nitrogen or Argon gas for inert atmosphere
Standard glassware for organic synthesis
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask, add 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, the chosen boronic acid, and the base.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
Heating: Place the flask in a pre-heated oil bath and stir the reaction mixture at 80-100 °C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Diagram: Synthetic Diversification
Caption: Synthetic workflow for library generation.
After synthesizing a library of compounds, the next critical step is to evaluate their ability to inhibit the activity of one or more target kinases. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
Synthesized inhibitor compounds (dissolved in 100% DMSO)
Target Kinase (e.g., ABL1, SRC, EGFR)
Kinase-specific substrate peptide
ATP solution
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
ADP-Glo™ Reagent and Kinase Detection Reagent
White, opaque 384-well assay plates
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Procedure:
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Kinase Reaction - Step 1: Add the kinase, substrate, and buffer mixture to all wells. Allow a brief pre-incubation (10-15 minutes) at room temperature to permit compound binding to the kinase.
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
Terminate Reaction & ADP Detection - Step 2: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Luminescence Generation - Step 3: Add the Kinase Detection Reagent to all wells. This reagent converts the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
Data Analysis:
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Workflow Diagram: Biochemical Screening
Caption: Workflow for IC₅₀ determination.
Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of the library synthesis and screening is to establish a clear SAR. By comparing the IC₅₀ values of different derivatives, researchers can understand how changes in the chemical structure affect inhibitory potency and selectivity.
Table 1: Hypothetical IC₅₀ Data for a Series of Derivatives
Compound ID
R-Group (at 2-phenyl position)
Kinase A IC₅₀ (nM)
Kinase B IC₅₀ (nM)
Kinase C IC₅₀ (nM)
Parent
-Br
>10,000
>10,000
>10,000
Cpd-01
-Phenyl
850
1,200
5,400
Cpd-02
-4-Methoxyphenyl
250
600
3,100
Cpd-03
-3-Pyridyl
120
1,800
950
Cpd-04
-4-(Trifluoromethyl)phenyl
55
95
2,500
Cpd-05
-3-Furyl
430
2,500
7,800
The parent bromo-compound is inactive, confirming the necessity of the R-group for activity.
Adding aromatic groups (Cpd-01) confers activity.
Electron-donating groups (Cpd-02, methoxy) and electron-withdrawing groups (Cpd-04, CF₃) both enhance potency against Kinase A, suggesting a complex binding interaction.
The 3-pyridyl group (Cpd-03) introduces some selectivity for Kinase A over Kinase B.
The trifluoromethylphenyl group (Cpd-04) results in a potent, dual inhibitor of Kinase A and B.
This type of analysis guides the next round of synthesis, focusing on modifications that are most likely to improve potency and selectivity.
Once potent and selective inhibitors are identified, they can be used as chemical probes to study cellular signaling or be advanced as potential therapeutic leads. For example, an inhibitor of a kinase in the MAPK/ERK pathway could be used to block proliferation in cancer cells that are dependent on this pathway.
Diagram: Simplified MAPK/ERK Signaling Pathway
Caption: Key nodes in the MAPK/ERK signaling cascade.
Conclusion
3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine represents a highly valuable and strategically designed starting material for the discovery of novel kinase inhibitors. Its inherent structural features, combined with the power of modern synthetic methods like the Suzuki-Miyaura coupling, allow for the efficient exploration of chemical space around the kinase active site. The protocols and workflows detailed in this document provide a robust framework for any research group aiming to leverage this building block in their drug discovery programs.
References
Title: The role of pyrazoles in medicine
Source: ScienceDirect
URL: [Link]
Title: The Suzuki–Miyaura cross-coupling reaction in the application of drug discovery
Source: SpringerLink
URL: [Link]
Title: A review on the kinase substrate binding site and its implications for inhibitor design
Source: Future Science
URL: [Link]
Title: The MAPK signaling pathway in human health and disease
Source: Signal Transduction and Targeted Therapy
URL: [Link]
Method
Buchwald-Hartwig amination conditions for 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
An Application Guide to the Buchwald-Hartwig Amination of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The f...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Buchwald-Hartwig Amination of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination stands as a leading methodology for this transformation, offering a versatile and efficient palladium-catalyzed route to synthesize aryl amines from aryl halides or pseudohalides.[1] This reaction has largely superseded harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, due to its superior functional group tolerance and broader substrate scope.[1]
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. This cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst.[2][3] The success and efficiency of this cycle are critically dependent on the careful selection of the palladium source, ligand, base, and solvent.
This document provides a detailed guide for researchers tackling the Buchwald-Hartwig amination of a particularly challenging substrate: 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine . We will dissect the unique structural challenges this molecule presents and provide robust, field-proven protocols to achieve successful C-N bond formation.
Substrate Analysis: Navigating Steric and Electronic Hurdles
The target substrate, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, presents a confluence of structural features that demand a carefully optimized catalytic system. A successful reaction hinges on understanding and overcoming these inherent challenges.
Steric Hindrance: The bromine atom is located on an ortho-substituted phenyl ring. This steric congestion around the reaction site can significantly impede the oxidative addition step and slow the final reductive elimination.[4] Consequently, standard catalyst systems may prove ineffective, necessitating the use of specialized, bulky ligands designed to accelerate these key steps.[1][5]
Potential Catalyst Inhibition: The substrate contains multiple nitrogen atoms within the pyrazole ring and the primary amine. These Lewis basic sites can coordinate to the palladium center, potentially acting as catalyst poisons and sequestering the metal from the catalytic cycle.[6][7] This is a known issue for heteroaromatic substrates, and ligand choice is paramount to mitigate this inhibitory effect.[6]
The diagram below illustrates the key challenges inherent in this substrate that must be addressed for a successful coupling reaction.
Caption: Logical diagram of the primary challenges for the target substrate.
Optimizing Reaction Parameters: A Causality-Driven Approach
A self-validating protocol is built on the logical selection of each component. For this substrate, the choices are driven by the need to overcome steric hindrance and prevent catalyst inhibition.
The Palladium Source: Precatalysts for Performance
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can be unreliable.[2][3] For challenging substrates, modern palladium precatalysts are highly recommended. These are air- and moisture-stable complexes that rapidly and cleanly generate the active LPd(0) catalyst upon exposure to the base in the reaction mixture.[2][8]
Recommendation: Third- or fourth-generation (G3, G4) Buchwald precatalysts are ideal. For instance, XPhos Pd G3 or tBuBrettPhos Pd G3 offer high stability and activity, ensuring a consistent generation of the active catalyst, which is crucial for achieving good yields with hindered substrates.[7]
The Ligand: The Key to Overcoming Hindrance
The ligand is the most critical variable. Its role is to stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst deactivation. For ortho-substituted aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][9]
Rationale: The steric bulk of these ligands accelerates the rate-limiting reductive elimination step and prevents the formation of inactive palladium dimers.[9] Their electron-donating nature facilitates the initial oxidative addition of the aryl bromide.
Primary Recommendations:
XPhos: A highly versatile and effective ligand for a wide range of C-N couplings, including those with sterically demanding partners.[10]
RuPhos: Often provides excellent results where other ligands fail, particularly with heterocyclic substrates.
BrettPhos: Specifically designed to improve the rate of reductive elimination, making it an excellent choice for sterically congested couplings.[9]
The Base: Driving the Deprotonation Step
The base is required to deprotonate the amine-palladium complex, forming the crucial palladium-amido intermediate prior to reductive elimination.[2] The choice of base is a balance between reactivity and substrate compatibility.
Strong Bases (High Reactivity): Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for Buchwald-Hartwig aminations.[2] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
Weaker Bases (Milder Conditions): If the substrate contains base-sensitive functional groups (though none are present in the parent molecule here), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or longer reaction times.[2][3]
The Solvent: Creating the Right Environment
The reaction requires an anhydrous, aprotic solvent to ensure the stability of the catalyst and base.
Primary Choices: Toluene and 1,4-dioxane are the most widely used and effective solvents for this chemistry.[6][11] They offer good solubility for the reagents and can be heated to the required temperatures.
Critical Prerequisite: Solvents must be rigorously dried and degassed (e.g., by sparging with argon or nitrogen) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst.[6][8]
Data Summary: Recommended Screening Conditions
The following table outlines robust starting conditions for the amination of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine with a generic amine partner (e.g., a primary or secondary amine).
Parameter
Recommended Conditions
Rationale & Citation
Aryl Bromide
3-(2-Br-Ph)...-amine
1.0 equivalent
Amine
Coupling Partner
1.2 - 1.5 equivalents
Pd Source
XPhos Pd G3 Precatalyst
1 - 2 mol%
Ligand
(Included in Precatalyst)
(1.1 - 1.2x Pd loading if separate)
Base
NaOtBu
1.4 - 2.0 equivalents
Solvent
Toluene or 1,4-Dioxane
Anhydrous, degassed
Temperature
90 - 110 °C
Provides thermal energy to overcome activation barriers.[12]
Atmosphere
Nitrogen or Argon
Prevents oxidation and deactivation of the catalyst.[8]
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous; consult their Safety Data Sheets (SDS) before use.
Protocol A: General Screening with Pd₂(dba)₃ / XPhos
This protocol uses a common combination of a palladium source and a separate ligand, offering a robust starting point for optimization.
Strategic Derivatization of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: Pathways to Novel Chemical Entities
An Application and Protocol Guide Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 3-(...
Author: BenchChem Technical Support Team. Date: April 2026
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. This versatile starting material is a valuable scaffold in medicinal chemistry and drug discovery, offering multiple reactive sites for strategic derivatization.[1][2][3][4][5] We will explore three primary synthetic pathways: Palladium-catalyzed cross-coupling reactions at the bromophenyl moiety, transformations of the pyrazol-5-amine group via diazotization, and direct functionalization of the pyrazole core at the C4-position. Each section includes a detailed, step-by-step protocol, a scientific rationale for the experimental design, and characterization guidelines for the resulting derivatives, aimed at researchers in synthetic organic chemistry and drug development.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[2][3][6] Its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal pharmacophore for engaging with biological targets.[3] Molecules incorporating the pyrazole motif exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][5][6]
The starting material, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, presents a unique opportunity for generating diverse chemical libraries from a common intermediate. It possesses three distinct points for chemical modification:
The C-Br bond on the phenyl ring, ideal for palladium-catalyzed cross-coupling reactions.
The C5-amine group on the pyrazole ring, which can be converted into a diazonium salt for subsequent Sandmeyer or related transformations.
The C4-position of the pyrazole ring, which allows for direct C-H functionalization.
This document serves as a practical guide to exploiting this reactivity, providing robust protocols and the underlying scientific principles for each transformation.
The ortho-bromophenyl group is a powerful handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for this purpose.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[8] This reaction is known for its mild conditions and high functional group tolerance.[9]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid (in the presence of a base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; ligands like triphenylphosphine (PPh₃) or more specialized biaryl phosphines (e.g., XPhos) stabilize the palladium catalyst and modulate its reactivity.[10][11] A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] The use of a dioxane/water solvent system is common, as water aids in dissolving the inorganic base and facilitates the reaction.[9]
This protocol details the coupling of the starting material with o-tolylboronic acid.
To a flame-dried 25 mL Schlenk flask, add 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (147.6 mg, 0.5 mmol), o-tolylboronic acid (81.6 mg, 0.6 mmol), and potassium carbonate (138.2 mg, 1.0 mmol).
Place a magnetic stir bar in the flask. Seal the flask with a septum.
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Under a positive flow of argon, add Pd(PPh₃)₄ (28.9 mg, 0.025 mmol).
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the desired biaryl product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine.[12][13] This reaction has broad utility in synthesizing anilines and related compounds, which are prevalent in pharmaceuticals.[12]
This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][13] A key to success is the use of bulky, electron-rich phosphine ligands (e.g., tBuXPhos, SPhos), which promote the difficult reductive elimination step that forms the C-N bond.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[13] The reaction is typically run in anhydrous, aprotic solvents like toluene or dioxane under a strictly inert atmosphere to prevent catalyst deactivation.
This protocol describes the coupling of the starting material with dicyclohexylamine.
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol), tBuXPhos (9.6 mg, 0.02 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol) to an oven-dried vial equipped with a stir bar.
Add 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (147.6 mg, 0.5 mmol) to the vial.
Add anhydrous toluene (5.0 mL), followed by dicyclohexylamine (108.8 mg, 0.6 mmol).
Seal the vial tightly with a Teflon-lined cap.
Remove the vial from the glovebox and place it in a preheated heating block at 110 °C for 18-24 hours.
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Purify the residue via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking) to obtain the desired C-N coupled product.
Pathway II: Derivatization of the C5-Amine Group
The primary amine at the C5 position of the pyrazole ring is a versatile functional group that can be converted into a diazonium salt. This intermediate is highly reactive and can undergo a variety of transformations to install diverse functional groups.
Diazotization and Sandmeyer Reaction
The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, followed by its displacement with a nucleophile, typically using a copper(I) salt catalyst.[15]
The reaction is initiated by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt.[16] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate. The subsequent addition of a copper(I) salt, such as CuBr or CuCl, catalyzes the displacement of the dinitrogen gas (N₂) with the corresponding halide.
Table 3: Reagents for Diazotization-Sandmeyer Reaction
In a 50 mL round-bottom flask, suspend 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (295.2 mg, 1.0 mmol) in a mixture of 48% HBr (0.67 mL, 4.0 mmol) and water (5 mL).
Cool the stirred suspension to 0 °C in an ice-salt bath.
Dissolve sodium nitrite (82.8 mg, 1.2 mmol) in water (2 mL) in a separate vial.
Add the NaNO₂ solution dropwise to the pyrazole suspension over 15 minutes, ensuring the temperature remains below 5 °C. A color change or slight effervescence may be observed.
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
In a separate flask, dissolve copper(I) bromide (172.1 mg, 1.2 mmol) in 48% HBr (0.34 mL, 2.0 mmol). Cool this solution to 0 °C.
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Cool the mixture, and extract with dichloromethane (3 x 20 mL).
Combine the organic extracts, wash with 1M NaOH, then with brine. Dry over Na₂SO₄, filter, and evaporate the solvent.
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to afford the 5-bromopyrazole derivative.
Diagram 2: Diazotization-Sandmeyer Workflow
Caption: Workflow for Diazotization and Sandmeyer Reaction.
Pathway III: Direct C4-Halogenation of the Pyrazole Core
Direct C-H functionalization is an increasingly important strategy in synthesis due to its atom economy. The C4 position of the pyrazole ring, while generally less reactive than other positions, can be directly halogenated under appropriate conditions.[10]
Scientific Rationale
Electrophilic halogenating agents, such as N-Bromosuccinimide (NBS), can be used to install a bromine atom at the C4 position.[17][18] The reaction is often performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The mechanism is believed to involve electrophilic attack of the halogenating agent on the electron-rich pyrazole ring.[18] This introduces a new reactive handle on the pyrazole core itself, enabling subsequent cross-coupling reactions at a different site.
Dissolve 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (147.6 mg, 0.5 mmol) in DMSO (5.0 mL) in a 25 mL round-bottom flask with a stir bar.
Add N-Bromosuccinimide (97.9 mg, 0.55 mmol) to the solution in one portion at room temperature.
Stir the reaction mixture at room temperature for 3-5 hours under a nitrogen atmosphere.[17]
Monitor the reaction by TLC until the starting material is consumed.
Pour the reaction mixture into ice-water (50 mL).
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMSO, then wash with brine (20 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the C4-brominated pyrazole.
Characterization of Pyrazole Derivatives
Unambiguous structural confirmation of the synthesized derivatives is essential. A combination of spectroscopic techniques should be employed.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : Used to confirm the presence of expected protons and their chemical environment. Key signals include the tert-butyl singlet, aromatic protons, and any newly introduced groups.
¹³C NMR : Confirms the carbon framework of the molecule.[20]
2D NMR (COSY, HSQC, HMBC) : Essential for unambiguously assigning proton and carbon signals and confirming connectivity, especially in complex structures.[19][21] For example, an HMBC experiment can show a correlation between the N-tert-butyl protons and the C3/C5 carbons of the pyrazole ring, confirming the substitution pattern.[19]
Mass Spectrometry (MS) :
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[21] The isotopic pattern for bromine-containing compounds (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Infrared (IR) Spectroscopy :
Useful for identifying key functional groups. For the starting material and amine-containing products, a characteristic N-H stretch will be visible around 3300-3500 cm⁻¹.
Conclusion
3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is a highly adaptable building block for the synthesis of diverse pyrazole libraries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sandmeyer reactions, and direct C-H halogenation provide reliable and reproducible methods for its derivatization. By strategically applying these transformations, researchers can efficiently generate novel chemical entities for screening in drug discovery and materials science applications.
References
Yamamoto, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. Available at: [Link]
Bravo, Y., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
Ulc, J., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Advances. Available at: [Link]
Visnav, A. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results. Available at: [Link]
Sanna, F., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
He, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
ResearchGate (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
Mthembu, N. D., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
Sengar R, et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Li, J., et al. (2014). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
Kim, H., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
Iovio, E. D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Cluff, K. J., et al. (2016). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. Available at: [Link]
ResearchGate (n.d.). Domino reactions of 3-methyl-5-aminopyrazole with aryl(hetaryl)aldehydes, cyclopentanone, cyclopentan-1,3-dione, and 1,3-indanedione. ResearchGate. Available at: [Link]
Al-Hourani, B. J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Pharmaceutical Sciences. Available at: [Link]
PolyU Institutional Research Archive (n.d.). Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates. PolyU Institutional Research Archive. Available at: [Link]
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
ResearchGate (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. Available at: [Link]
Nielsen, M. A., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. Available at: [Link]
ResearchGate (n.d.). Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][7][10][19]triazines. ResearchGate. Available at: [Link]
Li, J., et al. (2014). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
Google Patents (n.d.). US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents.
ACS Publications (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. Available at: [Link]
Semantic Scholar (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
DergiPark (n.d.). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
Guesmi, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Oriental Journal of Chemistry (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
Arkivoc (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]
Academic Strive (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
Molecules Editorial Office (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
ResearchGate (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
Oriental Journal of Chemistry (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]
Technical Support Center: Solubilization of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (CAS: 1150271-19-4).
Below, we provide a diagnostic breakdown of why this specific pyrazole-amine fails in standard assay solvents, followed by field-proven troubleshooting FAQs, self-validating protocols, and quantitative data to rescue your high-throughput screening (HTS) workflows.
Mechanistic Overview: Why Does This Compound Crash Out?
The molecule features a highly lipophilic 1-tert-butyl group and a bulky 3-(2-bromophenyl) moiety , which significantly increase its partition coefficient (LogP) and drive hydrophobic behavior. Conversely, the pyrazole-5-amine core acts as a strong hydrogen-bond donor and acceptor.
While anhydrous Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent that easily disrupts these intermolecular hydrogen bonds, DMSO is highly hygroscopic . When atmospheric moisture is introduced (e.g., leaving the stock vial open or through condensation during freeze-thaw cycles), water molecules preferentially hydrogen-bond with the DMSO. This effectively "squeezes out" the lipophilic pyrazole-amine, forcing the tert-butyl and bromophenyl groups into hydrophobic clusters. Once clustered, the amine groups form a rigid, stable crystal lattice that rapidly precipitates out of solution.
Mechanism of moisture-induced precipitation of lipophilic pyrazole amines in DMSO.
Troubleshooting Guides & FAQs
Q1: I prepared a 10 mM stock of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine in DMSO, but it precipitated after being stored at -20°C. Why?A1: This is a classic freeze-thaw artifact. In drug discovery, samples are routinely supplied at 1[1]. However, repeated freezing and thawing creates localized concentration gradients. As the DMSO freezes, the solute is excluded from the solvent's crystal lattice, pushing its local concentration past the thermodynamic solubility limit. Upon thawing, the strong intermolecular hydrogen bonds of the pyrazole-amine core prevent it from spontaneously re-dissolving without the input of kinetic energy.
Q2: How can I rescue my precipitated DMSO stock without degrading the compound?A2: Do not simply vortex the tube; vortexing does not provide enough energy to break the established crystal lattice. We recommend a combination of mild heating (37°C) and acoustic cavitation (bath sonication). Sonication provides localized high-energy micro-bubbles that disrupt the lattice without causing bulk thermal degradation of the amine.
Q3: Even after sonication, the compound remains cloudy at 10 mM. What are my options?A3: Approximately2[2]. If 10 mM is thermodynamically unachievable, you must drop the stock concentration. For accurate biological evaluation, particularly in fragment-based screening,3[3] to prevent masking the compound's actual activity.
Q4: The compound is perfectly soluble in DMSO, but crashes out instantly when I dilute it into my aqueous assay buffer. How do I fix this?A4: This is a kinetic solubility failure. Kinetic solubility issues frequently arise when , leading to false negatives in HTS. To mitigate this, keep the final DMSO concentration constant (typically ≤1%), and add a bio-compatible surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the aqueous buffer prior to adding the DMSO stock.
Diagnostic Workflow
Decision tree for troubleshooting DMSO and aqueous solubility failures.
Step-by-Step Methodologies
Protocol A: Preparation of a Stable Anhydrous Stock
This protocol is a self-validating system designed to prevent moisture ingress from the start.
Thermal Equilibration: Before opening, equilibrate the sealed vial of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes immediate atmospheric condensation on the powder.
Solvent Quality Control: Open a fresh ampoule of anhydrous DMSO (Water ≤0.005%). Do not use communal benchtop DMSO bottles, as they rapidly absorb water upon repeated opening.
Dissolution: Add the required volume of anhydrous DMSO to achieve a 1 mM or 5 mM concentration. Pipette up and down gently.
Acoustic Cavitation: Place the vial in a bath sonicator at room temperature for 10 minutes to ensure complete dissolution of microscopic nucleation seeds.
Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10–20 µL per tube) in tightly sealed, low-retention microcentrifuge tubes.
Storage: Flash-freeze the aliquots in liquid nitrogen (to prevent slow, ordered crystallization) and store at -20°C or -80°C.
Protocol B: Rescuing a Precipitated Stock
Use this protocol if an existing stock has crashed out due to freeze-thaw cycles.
Visual Inspection: Confirm the presence of a white, cloudy precipitate or crystalline shards at the bottom of the tube.
Thermal Incubation: Place the sealed tube in a dry block heater or water bath set to 37°C for 5 minutes to increase kinetic energy.
Sonication: Transfer the tube to a bath sonicator. Sonicate for 10-15 minutes. Critical Step: Ensure the water level in the sonicator exactly matches the liquid level inside the microcentrifuge tube for maximum acoustic energy transfer.
Nephelometric Validation: Hold the tube against a dark background with a strong, direct light source (like a smartphone flashlight). Check for the Tyndall effect (light scattering). If the solution scatters light, micro-particulates remain, and the stock must be diluted to a lower concentration (e.g., 1 mM).
Quantitative Data Presentation
Table 1: Comparison of Solubilization Strategies for Lipophilic Pyrazole Amines
Surfactants may interfere with sensitive biological assays
In vitro biochemical assays
References
Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery
Source: Bentham Direct
URL:[Link]
Solubility: a speed–breaker on the drug discovery highway
Source: MedCrave Online
URL:[Link]
DMSO Solubility Assessment for Fragment-Based Screening
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Troubleshooting degradation of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine during storage
Answering the user's request.## Technical Support Center: 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine A Guide for Researchers on Storage, Stability, and Troubleshooting Welcome to the technical support resource f...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.## Technical Support Center: 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
A Guide for Researchers on Storage, Stability, and Troubleshooting
Welcome to the technical support resource for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (PubChem CID: 43542915).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their work. Degradation during storage can compromise experimental integrity, leading to inconsistent results and loss of valuable material. This document provides a structured, in-depth approach to understanding, identifying, and mitigating the degradation of this specific aminopyrazole derivative.
Part 1: Immediate Actions & First Response
This section addresses the initial signs of compound degradation. If you observe any of the following, proceed with the recommended actions.
Q1: My solid sample of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine has changed color from white/off-white to yellow or brown. What is happening and what should I do?
A change in color is the most common visual indicator of chemical degradation. For aminopyrazoles, this typically points towards oxidation. The primary amino group (-NH₂) at the 5-position of the pyrazole ring is susceptible to oxidation, which can lead to the formation of highly colored azo-dimers or other oxidized species.[2][3]
Immediate Actions:
Isolate the Batch: Immediately quarantine the suspect batch to prevent its use in further experiments until its purity can be verified.
Verify Purity: Do not assume the material is unusable. The discoloration may be due to a minor surface-level impurity. Perform an analytical check to determine the actual purity. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector.[4]
Review Storage Conditions: Check your current storage protocol against the recommended conditions outlined in Table 1. Ensure the container was properly sealed and protected from light and air.
Q2: My recent experiment gave inconsistent or unexpected results. Could compound degradation be the cause?
Yes. The introduction of even minor impurities can significantly alter biological activity or reaction outcomes. Degradation products will lower the effective concentration of your starting material and may act as inhibitors or catalysts in your system.
Immediate Actions:
Analyze a Retained Sample: Always retain a small, properly stored sample from a new batch for baseline analysis. Analyze the currently used batch via HPLC and compare its purity profile to the initial sample.
Identify Impurities: If new peaks are observed in the chromatogram, proceed to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine their molecular weights. This is the first critical step in identifying the degradation pathway.
Part 2: In-Depth Troubleshooting & Degradation Analysis
This section provides a deeper dive into identifying the root causes of degradation and characterizing the resulting impurities.
Q3: My HPLC analysis confirms the presence of new impurities. What are the likely degradation pathways and how can I identify the products?
Understanding the potential degradation pathways is key to both identifying the impurities and preventing their formation. For this molecule, the primary vulnerabilities are oxidation, photodegradation, and, to a lesser extent, hydrolysis.
dot
Caption: Potential degradation pathways for the target compound.
Pathway 1: Oxidation: The 5-amino group is electron-rich and prone to oxidation. This can result in N-N coupling to form azo compounds or oxidative ring-opening of the pyrazole moiety.[2][3]
Identification: Look for masses corresponding to the dimer (M = 2 * Parent - 2H) in your LC-MS data. Ring-opened products will have different fragmentation patterns that can be investigated with MS/MS analysis.
Pathway 2: Photodegradation: The bromophenyl group can absorb UV and visible light. This energy can cause homolytic cleavage of the Carbon-Bromine bond, leading to radical intermediates.[5] These radicals can then abstract a hydrogen atom from the solvent or another molecule, resulting in a de-brominated impurity.
Identification: In the LC-MS, look for a major impurity with a mass of [M-Br+H], which corresponds to the molecular weight of the compound minus bromine plus hydrogen (a mass difference of approximately 78.9 Da).
Pathway 3: Hydrolysis/Acid-catalyzed Degradation: The tert-butyl group is known to be labile under strongly acidic conditions.[6] While unlikely in a solid state, acidic impurities or storage in protic solvents could potentially catalyze the removal of this group.
Identification: Search for an impurity with a mass of [M - C₄H₈], corresponding to the loss of the tert-butyl group (a mass difference of 56.1 Da).
Q4: How do I set up an analytical method to monitor the stability of this compound?
A robust stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products.
Protocol 1: RP-HPLC Method for Stability Assessment
System: HPLC or UPLC system with a PDA or UV detector.
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient:
Start with a gradient of 10% B to 95% B over 15-20 minutes. This broad gradient will help to elute a wide range of potential impurities.
Hold at 95% B for 5 minutes to wash the column.
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm), and use the PDA to analyze the UV-Vis spectra of all detected peaks to check for spectral homogeneity.
Sample Preparation: Dissolve the compound in the mobile phase (at the initial gradient composition) or acetonitrile to a concentration of ~1 mg/mL.
This method can be optimized for better resolution of specific impurities once they are identified.[7]
Part 3: Proactive Storage, Handling, and Prevention
The most effective troubleshooting is prevention. Adhering to strict storage and handling protocols will maximize the shelf-life of your compound.
Q5: What are the definitive, ideal storage conditions for long-term stability?
Based on the chemical liabilities of the molecule, the ideal storage conditions are designed to minimize exposure to oxygen, light, and moisture. Safety Data Sheets for similar aminopyrazole compounds confirm these recommendations.[8][9]
Parameter
Recommended Condition
Rationale
Temperature
-20°C (Freezer)
Reduces the rate of all chemical reactions, including oxidation.[8]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the sensitive 5-amino group.[8]
Light
In the Dark (Amber Vial)
Prevents light-induced degradation, particularly C-Br bond cleavage.[8][10]
Container
Tightly Sealed Vial
Prevents exposure to atmospheric moisture and oxygen.
State
Solid
Storing as a solid minimizes interactions with solvents that could promote degradation.
Q6: I need to store the compound in solution for daily use. What is the best practice?
Storing in solution is less ideal than storing as a solid but is often necessary.
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.
Preparation: Prepare the stock solution inside a glovebox or under a stream of inert gas. Use a solvent that has been purged with argon or nitrogen to remove dissolved oxygen.
Storage: Store frozen (-20°C or -80°C) in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce moisture into the solution.
Stability Check: The stability of the compound in your chosen solvent should be experimentally verified. Analyze a freshly prepared solution and re-analyze it after one week of storage to check for degradation.
dot
Caption: A workflow for troubleshooting compound degradation.
Frequently Asked Questions (FAQs)
Q: Is the tert-butyl group on the pyrazole ring stable?
A: Generally, yes. The tert-butyl group is sterically bulky and stable under neutral and basic conditions. It can be cleaved by strong acids (like trifluoroacetic acid) or some Lewis acids, but this is not a common degradation pathway during standard storage.[11][12]
Q: My mass spec data shows an ion at [M+16]. What is this?
A: An [M+16] peak often corresponds to the oxidation of the parent molecule (addition of an oxygen atom). This could indicate the formation of an N-oxide or a hydroxylated species, further supporting the hypothesis of oxidative degradation.
Q: Can I purify a partially degraded sample?
A: Yes. If the degradation is minor, the compound can often be repurified. Flash column chromatography on silica gel or preparative HPLC are common methods. After purification, it is critical to perform a full analytical characterization (e.g., NMR, LC-MS) to confirm identity and purity before use.
Q: Does the position of the bromo group (ortho) affect stability compared to a meta or para substitution?
A: The ortho-bromo substituent can exert steric and electronic effects that may slightly alter the reactivity of the molecule compared to its other regioisomers. However, the primary drivers of degradation for this class of compounds—the oxidizable amino group and the photosensitive C-Br bond—remain the same. Therefore, the same storage precautions should be taken.
References
Budnikova, Y. H., et al. (2021). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules, 26(16), 4983. Available at: [Link]
Boruah, M., et al. (2017). "Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization." Chemistry – An Asian Journal, 12(19), 2535-2539. Available at: [Link]
Dong, C., et al. (2015). "Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines." Organic Letters, 17(15), 3770-3773. Available at: [Link]
Kumar, R., et al. (2024). "Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines." The Journal of Organic Chemistry, 89(15), 10435–10446. Available at: [Link]
(1971). "3(5)-aminopyrazole." Organic Syntheses, 51, 13. Available at: [Link]
Baxter, A., et al. (2007). "Process for the preparation of 4-aminopyrazole derivatives." Google Patents, WO2007034183A2.
Li, J., et al. (2022). "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN." RSC Advances, 12(45), 29519-29523. Available at: [Link]
Aggarwal, N., & Kumar, R. (2013). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 9, 2628-2659. Available at: [Link]
Wang, C., et al. (2012). "Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(1), 473-478. Available at: [Link]
Kumar, V., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 268-306. Available at: [Link]
El-Faham, A., et al. (2018). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." Molecules, 23(10), 2545. Available at: [Link]
Voskressensky, L. G., & Butov, G. M. (2023). "Visible light-mediated halogenation of organic compounds." Chemical Society Reviews, 52(23), 8207-8257. Available at: [Link]
Wu, Y., et al. (2004). "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." The Journal of Organic Chemistry, 69(18), 6131-3. Available at: [Link]
Kaul, R., et al. (2004). "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." UQ eSpace. Available at: [Link]
Wu, Y., et al. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, 69(18), 6131-6133. Available at: [Link]
Noreen, S., et al. (2022). "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties." Molecules, 27(21), 7480. Available at: [Link]
Kaul, R., et al. (2004). "Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2." ResearchGate. Available at: [Link]
Nishina, Y., et al. (2013). "Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation." Beilstein Journal of Organic Chemistry, 9, 1663-1667. Available at: [Link]
Al-Marbaj, Y. A., et al. (2024). "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized..." Journal of AOAC INTERNATIONAL. Available at: [Link]
PubChem. "1-(2-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine." Available at: [Link]
Gîrbea, C. S., et al. (2026). "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives..." Molecules, 31(3), 693. Available at: [Link]
Wang, Y., et al. (2015). "Study on synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by using in-line FT-IR spectroscopy..." Analytical Methods, 7(18), 7575-7581. Available at: [Link]
Kim, D., & Hong, S. (2025). "Visible Light-Promoted Mono-Bromination of Aniline Derivatives and Nitrogen-Containing Heterocyclic Compounds..." ResearchGate. Available at: [Link]
El-Faham, A., et al. (2025). "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, 2025(2), M1958. Available at: [Link]
Tyson, E. L., et al. (2018). "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide." ACS Omega, 3(10), 14351-14357. Available at: [Link]
Bekhit, A. A., & El-Sayed, O. A. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), 6496. Available at: [Link]
Li, Y., et al. (2026). "Effect of light intensity on the production of brominated and iodinated methanes by the marine diatom Achnanthes subconstricta." ResearchGate. Available at: [Link]
Davis, J. (2009). "Thermal degradation of aqueous amines used for carbon dioxide capture." The University of Texas at Austin. Available at: [Link]
Aggarwal, N., & Kumar, R. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 144. Available at: [Link]
Ram, V. J., et al. (2014). "Current status of pyrazole and its biological activities." Journal of the Korean Chemical Society, 58(4), 339-360. Available at: [Link]
Chem-Impex. "3-(4-Bromophenyl)-5-methyl-1H-pyrazole." Available at: [Link]
Low, J. N., et al. (2005). "3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine." Acta Crystallographica Section E: Structure Reports Online, 61(Pt 4), o899–o900. Available at: [Link]
Optimizing reaction temperature for 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine derivatives
Topic: Optimizing Reaction Temperature for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Derivatives Welcome to the technical support center for the synthesis of substituted pyrazole derivatives. This guide is desi...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Reaction Temperature for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Derivatives
Welcome to the technical support center for the synthesis of substituted pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature in the synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine and its analogues. We will explore the causal relationships behind thermal choices, provide robust troubleshooting protocols, and answer frequently asked questions to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for synthesizing 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine?
The most common and efficient method for constructing this 5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1] Specifically, it involves the reaction of 3-(2-bromophenyl)-3-oxopropanenitrile with tert-butylhydrazine . The reaction proceeds through two key stages:
Hydrazone Formation: The nucleophilic tert-butylhydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal amine of the hydrazone then attacks the nitrile carbon, leading to a ring closure. A subsequent tautomerization yields the final aromatic 5-aminopyrazole product.[1]
Q2: Why is reaction temperature such a critical parameter in this synthesis?
Reaction temperature is a pivotal factor because it directly influences the rates of multiple competing processes:
Rate of Desired Reaction: Higher temperatures generally accelerate the formation of the hydrazone and the subsequent cyclization, potentially reducing overall reaction time.[2]
Rate of Side Reactions: Elevated temperatures can promote undesirable side reactions, such as the hydrolysis of the β-ketonitrile starting material, especially in the presence of acidic or basic impurities.[1]
Reactant and Product Stability: The starting materials (particularly hydrazine derivatives) and the final product may degrade at excessively high temperatures, leading to the formation of tars and a reduction in yield.[2][3]
Regioselectivity: While less of an issue with a symmetrical hydrazine like tert-butylhydrazine, in cases with unsymmetrical hydrazines, temperature can significantly impact which nitrogen atom participates in the cyclization, leading to different regioisomers.[4]
Q3: What are the initial signs of a suboptimal reaction temperature?
Monitoring the reaction via Thin Layer Chromatography (TLC) or LC-MS provides the best indicators:
Too Low Temperature: The reaction appears sluggish or stalls completely, with starting materials being consumed very slowly over an extended period.[3]
Too High Temperature: You may observe the rapid formation of multiple new, often colored, spots on the TLC plate, indicating the formation of byproducts or degradation.[2] A significant decrease in the concentration of the desired product after an initial peak (as seen on LC-MS) also suggests product degradation.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental challenges. A logical troubleshooting workflow is essential for efficiently diagnosing and solving reaction issues.
Caption: Troubleshooting Decision Tree for Temperature Optimization.
Issue 1: The reaction yield is very low, or no product is forming.
Potential Cause: The activation energy for the reaction is not being met, meaning the temperature is too low. The cyclocondensation can be slow, especially at room temperature.[5]
Troubleshooting Steps:
Confirm Reagent Quality: Ensure that the tert-butylhydrazine is fresh, as hydrazines can degrade upon exposure to air and light.[1][6] The β-ketonitrile should be pure and free of impurities that could inhibit the reaction.
Add a Catalyst: If not already present, add a catalytic amount (e.g., 1-5 mol%) of a weak acid like acetic acid. This facilitates the initial hydrazone formation, which is often the rate-limiting step.[5]
Increase Temperature Systematically: Raise the reaction temperature in increments (e.g., from room temperature to 40 °C, then 60 °C). Monitor the reaction at each new temperature for 1-2 hours using TLC before increasing it further. Many pyrazole syntheses proceed well between 60-100 °C.[6][7]
Extend Reaction Time: Some reactions simply require more time to reach completion. Allow the reaction to stir for 12-24 hours before concluding that it has failed.[2]
Issue 2: The reaction is complete, but the product is contaminated with multiple byproducts.
Potential Cause: The reaction temperature is too high, leading to the degradation of starting materials or the desired product.[2] High temperatures can also promote alternative, undesired reaction pathways.[1]
Troubleshooting Steps:
Lower the Temperature: Repeat the reaction at a significantly lower temperature. If you were running the reaction at 100 °C, try 80 °C or 60 °C. While this may increase the required reaction time, it often leads to a much cleaner product profile.
Check for Exotherms: The initial condensation step can sometimes be exothermic. Ensure that reagents are added slowly or with cooling to maintain control over the internal reaction temperature.
Use an Inert Atmosphere: To prevent oxidative degradation, which is accelerated at higher temperatures, run the reaction under an inert atmosphere of nitrogen or argon.[6]
Issue 3: The reaction starts well but stalls before all the starting material is consumed.
Potential Cause: This can be a complex issue related to catalyst deactivation or the formation of an unreactive intermediate. Temperature plays a key role in overcoming the energy barrier for the final cyclization step.
Troubleshooting Steps:
Moderate Temperature Increase: A stalled reaction may indicate that the energy barrier for the final intramolecular cyclization is higher than that of the initial hydrazone formation. A moderate increase in temperature (e.g., from 60 °C to 80 °C) can often provide the necessary energy to push the reaction to completion.[1]
Solvent Choice: Ensure all components, including any intermediates, are soluble in the chosen solvent at the reaction temperature. If an intermediate precipitates, the reaction may stall. Switching to a higher-boiling solvent (e.g., from ethanol to toluene) may be necessary to achieve the required temperature and maintain solubility.[8]
Experimental Protocols & Data
Protocol 1: General Synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
This protocol provides a general starting point. Optimal temperature must be determined empirically using the screening protocol below.
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(2-bromophenyl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of nitrile).
Reactant Addition: Add tert-butylhydrazine hydrochloride (1.1 equivalents) followed by a base such as triethylamine or sodium acetate (1.1 equivalents) to neutralize the salt. Alternatively, use liquid tert-butylhydrazine (1.1 equivalents) directly. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the disappearance of the starting materials and the appearance of the product using TLC (e.g., with a mobile phase of 30% ethyl acetate / 70% hexanes).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Protocol 2: Systematic Temperature Screening Workflow
To scientifically determine the optimal temperature, a parallel screening experiment is highly recommended.
Caption: Experimental Workflow for Parallel Temperature Screening.
Data Interpretation: Example Temperature Screening Results
The following table summarizes hypothetical but realistic data from a temperature screening experiment, as analyzed by LC-MS (area under the curve % for purity).
Temperature (°C)
Reaction Time (h)
Conversion (%)
Product Purity (%)
Observations
25 °C (Room Temp)
12
~15%
>98%
Reaction is very clean but extremely slow.
40 °C
12
~60%
>98%
Clean conversion, but incomplete.
60 °C
8
>99%
~97%
Optimal balance of speed and cleanliness.
80 °C
4
>99%
~90%
Fast reaction, but noticeable impurity formation.
100 °C
2
>99%
~75%
Very fast, but significant degradation/byproducts.
References
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles. BenchChem.
BenchChem Technical Support Team. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
BenchChem Technical Support Team. (2025).
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
Polu, A. R., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Catalysis Surveys from Asia. [Link]
BenchChem Technical Support Team. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
Akhtar, T., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4964. [Link]
BenchChem Technical Support Team. (2025).
Foley, D. A., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis, 10(15), 8276–8289. [Link]
de Oliveira, C. S., et al. (2018). Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
Technical Support Center: Column Chromatography Purification of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for achieving high-purity material using column chromatography. The core challenge in purifying this and similar molecules lies in the basicity of the pyrazol-5-amine moiety, which can lead to problematic interactions with standard silica gel. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine on a standard silica gel column?
The principal issue is the interaction between the basic amine group on your pyrazole compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This acid-base interaction can lead to strong, non-specific binding of your compound to the stationary phase. Experimentally, this manifests as:
Peak Tailing/Streaking: Instead of a sharp, symmetrical peak, the compound elutes slowly and broadly, often co-eluting with impurities.[2][3]
Poor Resolution: The tailing effect significantly diminishes the separation between your target compound and closely eluting impurities.
Irreversible Adsorption: In some cases, a portion of the compound can bind so strongly that it does not elute from the column, leading to lower yields.[2]
Q2: How can I quickly diagnose if my purification will be problematic using Thin-Layer Chromatography (TLC)?
TLC is an invaluable and rapid tool for predicting the behavior of your compound on a silica gel column.[4] If you observe a "tailing" or "streaking" spot for your target compound on the TLC plate, it is a strong indicator that you will encounter similar issues during column chromatography.[2] A well-behaved compound should produce a compact, round spot.
Q3: What are the main strategies to overcome the challenges of purifying basic amines like this one?
There are two primary and highly effective strategies:
Mobile Phase Modification: This involves adding a small amount of a basic modifier to your eluent to "deactivate" the acidic silanol groups on the silica surface.[1] The modifier competes with your amine for binding to these active sites, allowing your compound to travel through the column more smoothly.[2] Common modifiers include triethylamine (TEA) or ammonia.[2]
Alternative Stationary Phase: Instead of modifying the mobile phase, you can use a stationary phase that is less acidic or inherently basic.[1][5] The most common and effective alternative is amine-functionalized silica.[1][3][6] Basic or neutral alumina can also be used.[5]
Q4: When should I choose mobile phase modification versus an alternative stationary phase?
The choice depends on several factors including availability of materials, scale of purification, and downstream applications.
Choose Mobile Phase Modification when:
You have standard silica gel readily available.
You are performing a small to medium-scale purification.
The added basic modifier (e.g., triethylamine) is volatile and can be easily removed from your final product during solvent evaporation.[5]
Choose an Alternative Stationary Phase (like Amine-Functionalized Silica) when:
Mobile phase modification does not provide adequate separation.
You are dealing with a very basic or sensitive compound.
You want to avoid the post-purification step of removing a basic additive.
You are developing a scalable and highly reproducible purification method.[6]
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine.
Problem 1: Severe Tailing or Streaking on the Column
Root Cause: Strong interaction between the basic amine of the pyrazole and acidic silanol groups on the silica gel.[2]
Solution Workflow:
Caption: Troubleshooting workflow for severe peak tailing.
Problem 2: Poor Separation Between Product and Impurities
Root Cause: Insufficient selectivity of the chromatographic system. This can be exacerbated by peak tailing.
Solution Workflow:
Caption: Troubleshooting workflow for poor separation.
Problem 3: Compound Does Not Elute or Yield is Very Low
Root Cause: Irreversible binding to the silica gel or decomposition on the acidic stationary phase.
Solution Workflow:
Caption: Troubleshooting for low or no product yield.
Experimental Protocols
Protocol 1: Purification using Standard Silica Gel with Triethylamine (TEA) Modifier
This protocol is a good starting point for routine purification.
TLC Method Development:
Prepare several TLC chambers with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).
To each developing solvent system, add 1% (v/v) triethylamine. For example, for 10 mL of 30:70 EtOAc/Hexane, add 100 µL of TEA.
Spot your crude reaction mixture on a silica gel TLC plate.
Develop the plate and identify the solvent system that provides a Retention Factor (Rf) of ~0.2-0.3 for your target compound with good separation from impurities.
Column Preparation:
Select a column size appropriate for your sample amount. A general rule is a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.[2]
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane) containing 1% TEA.
Carefully pack the column, ensuring no air bubbles are trapped.[7]
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading:
Dry Loading (Recommended): Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). After evaporating the solvent, carefully add the resulting free-flowing powder to the top of the column bed.[8]
Liquid Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or the mobile phase.[9] Apply it carefully to the top of the column.
Elution and Fraction Collection:
Begin elution with your starting mobile phase (containing 1% TEA).
Gradually increase the polarity according to your TLC optimization (gradient elution).
Collect fractions and monitor them by TLC (using a mobile phase with 1% TEA).
Combine the pure fractions.
Post-Purification:
Remove the solvent and the volatile TEA using a rotary evaporator. For complete removal, co-evaporation with a solvent like dichloromethane may be necessary.
Protocol 2: Purification using an Amine-Functionalized Silica Column
This is the preferred method for high-purity, reproducible results without mobile phase modifiers.
TLC Method Development:
Use amine-functionalized TLC plates to develop your method.[5]
Test standard solvent systems like Hexane/Ethyl Acetate. Basic modifiers are not needed.[5]
Identify the solvent system that gives an Rf of ~0.2-0.3 for your target compound.
Column Preparation:
Select a pre-packed amine-functionalized silica column appropriate for your sample size.
Equilibrate the column with 2-3 column volumes of your initial non-polar mobile phase (e.g., 100% Hexane).
Sample Loading:
Follow the dry or liquid loading procedures described in Protocol 1. No special precautions are needed.
Elution and Fraction Collection:
Run the column using the optimized solvent system from your TLC analysis. The basic amine compound should elute with a much better peak shape compared to standard silica.[6]
Collect and analyze fractions by TLC.
Post-Purification:
Combine pure fractions and remove the solvent by rotary evaporation. No additional steps are needed to remove modifiers.
Data Summary Tables
Table 1: Stationary Phase Selection Guide
Stationary Phase
When to Use
Advantages
Disadvantages
Normal Phase Silica Gel
For less basic compounds or when used with a basic modifier.
A Comparative Guide to the Reactivity of Tert-butyl vs. Methyl Substituted Pyrazole-5-amines
Introduction Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1] Among these, pyrazole-5-amines serve as critical building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1] Among these, pyrazole-5-amines serve as critical building blocks for more complex heterocyclic systems.[2][3] The reactivity of the pyrazole core and its substituents dictates the synthetic pathways available for molecular elaboration. This guide provides an in-depth comparison of the reactivity of 3-tert-butyl-1H-pyrazol-5-amine and 3-methyl-1H-pyrazol-5-amine, focusing on the distinct electronic and steric influences of the tert-butyl and methyl groups. Understanding these differences is paramount for researchers aiming to design efficient synthetic routes and modulate molecular properties for drug development.
Theoretical Framework: Electronic and Steric Effects
The reactivity of a substituted pyrazole-5-amine is governed by a delicate interplay of electronic and steric effects imparted by its substituents. While both methyl and tert-butyl groups are alkyl substituents, their influence on the pyrazole ring differs significantly.
Electronic Effects:
Both methyl and tert-butyl groups are electron-donating through the inductive effect (+I), which increases the electron density of the pyrazole ring. This enhanced electron density generally increases the ring's susceptibility to electrophilic attack. The methyl group can further donate electron density through hyperconjugation. This difference in electron-donating capability can modulate the acidity of the pyrrole-like NH group and the basicity of the pyridine-like nitrogen.[4]
Steric Effects:
The most profound difference between the two substituents lies in their steric profiles. The tert-butyl group is significantly bulkier than the methyl group.[5] This steric hindrance can impede the approach of reagents to adjacent reactive sites, thereby influencing reaction rates and, in some cases, altering the regioselectivity of a reaction.[5][6] For instance, the bulky tert-butyl group can slow down reactions at the neighboring C4 position or the N1 position.[7]
Comparative Reactivity Analysis
The differing electronic and steric profiles of tert-butyl and methyl groups lead to distinct reactivity patterns in various chemical transformations.
Electrophilic Aromatic Substitution
Electrophilic substitution in pyrazoles typically occurs at the C4 position.[8][9] The electron-donating nature of both alkyl groups activates the ring towards this reaction. However, the steric bulk of the tert-butyl group can be expected to moderately hinder the approach of the electrophile to the C4 position compared to the methyl group. This may result in slower reaction rates for the tert-butyl analog in reactions like halogenation or nitration.
A study on the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) demonstrated that direct C-H halogenation at the C4 position proceeds efficiently.[9] While a direct kinetic comparison between tert-butyl and methyl analogs is not provided in this specific study, the general principles of steric hindrance suggest that the methyl-substituted pyrazole would react faster.
N-Alkylation and N-Acylation
The pyrazole-5-amine scaffold offers multiple sites for N-alkylation and N-acylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (-NH2).
Ring N-Alkylation: The regioselectivity of N1 versus N2 alkylation is a critical consideration in pyrazole chemistry.[10] Steric hindrance plays a major role, with bulky electrophiles or bulky substituents on the pyrazole ring favoring alkylation at the less hindered N1 position.[11] Consequently, in the case of 3-tert-butyl-1H-pyrazol-5-amine, alkylation is strongly directed to the N1 position. The methyl group in 3-methyl-1H-pyrazol-5-amine presents less of a steric barrier, potentially leading to a mixture of N1 and N2 alkylated products, although N1 is generally favored.
Exocyclic Amine Acylation/Alkylation: The reactivity of the 5-amino group is also influenced by the adjacent C3 substituent. The steric bulk of the tert-butyl group can hinder the approach of acylating or alkylating agents to the exocyclic amine.[12] This can lead to slower reaction rates compared to the methyl-substituted analog. In cases of highly hindered amines, specialized coupling agents or more forcing reaction conditions may be necessary to achieve efficient N-acylation.[13][14] For example, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide required a 12-hour reaction at room temperature.[15]
Condensation Reactions
5-Aminopyrazoles are common precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds.[7] One study highlighted that a bulky tert-butyl group at the C3 position can significantly slow down the rate of electrophilic aromatic substitution at the C4 position, making a competitive aza-Michael addition at N1 more favorable, leading to the formation of pyrazolo[1,5-a]pyrimidine as a byproduct.[7] This illustrates how steric factors can alter reaction pathways.
Data Summary
The following table summarizes the expected relative reactivity based on the principles discussed. Absolute quantitative data for a direct comparison is often spread across various sources and reaction conditions.
Reaction Type
3-tert-Butyl-1H-pyrazol-5-amine
3-Methyl-1H-pyrazol-5-amine
Rationale
Electrophilic Substitution (C4)
Slower
Faster
Less steric hindrance from the methyl group allows for faster approach of the electrophile.
N1-Alkylation
Highly favored
Favored
The bulky tert-butyl group strongly directs alkylation to the less hindered N1 position.
N-Acylation (5-NH2)
Slower
Faster
The tert-butyl group sterically hinders the exocyclic amino group, slowing the rate of acylation.[12]
Condensation Reactions
May favor alternative pathways
Favors standard condensation
Steric hindrance from the tert-butyl group can alter the regioselectivity of the reaction.[7]
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for key transformations.
Protocol 1: Electrophilic Bromination at C4
This protocol is adapted from general procedures for the halogenation of pyrazoles.[9][16]
Objective: To synthesize 4-bromo-3-methyl-1H-pyrazol-5-amine.
Procedure:
To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq.) in dichloromethane (CH2Cl2, 10 mL), cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) in CH2Cl2 (5 mL).
Add the NBS solution dropwise to the pyrazole solution over 15 minutes with constant stirring.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-methyl-1H-pyrazol-5-amine.
Note: For the 3-tert-butyl analog, the reaction time may need to be extended, and the yield might be lower due to steric hindrance.
Protocol 2: N1-Alkylation
This protocol is a general method for the N-alkylation of pyrazoles.[10][17]
Objective: To synthesize 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine.
Procedure:
In a reaction vial, combine 3-tert-butyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq.), potassium carbonate (K2CO3) (2.0 mmol, 2.0 eq.), and N,N-dimethylformamide (DMF) (5 mL).
Stir the mixture at room temperature for 15 minutes.
Add benzyl bromide (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.
Heat the reaction to 60 °C and monitor its progress by TLC.
Upon completion, cool the mixture to room temperature and add ice water (10 mL).
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N1-benzylated product.
Visualizations
Diagram 1: Steric Hindrance Comparison
Caption: Steric hindrance at reactive sites.
Diagram 2: Experimental Workflow for Electrophilic Bromination
Caption: Workflow for C4-bromination.
Conclusion
The choice between a tert-butyl and a methyl substituent on a pyrazole-5-amine core has significant consequences for its chemical reactivity. The tert-butyl group, while also electron-donating, primarily exerts a strong steric influence that can hinder reactions at adjacent positions, slow down reaction rates, and in some cases, alter reaction pathways. In contrast, the smaller methyl group activates the ring with less steric impediment, generally allowing for faster and more conventional reactivity patterns. Drug development professionals and medicinal chemists can leverage these differences to fine-tune synthetic strategies, control regioselectivity, and ultimately access novel chemical matter with desired pharmacological profiles.
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency: The Potential of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Ligands in Suzuki-Miyaura Cross-Coupling
For researchers at the forefront of drug discovery and fine chemical synthesis, the quest for more efficient and robust catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers at the forefront of drug discovery and fine chemical synthesis, the quest for more efficient and robust catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, is a prime arena for innovation in catalyst design.[1] This guide offers an in-depth technical comparison of a promising, yet underexplored, ligand scaffold, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine , against established high-performance catalytic systems. While direct, peer-reviewed catalytic data for this specific ligand is emerging, this document provides a predictive benchmark based on the well-documented performance of structurally related pyrazole-based ligands and a thorough comparison with industry-standard catalysts.
The Rise of Pyrazole-Based Ligands: A New Frontier in Catalysis
Pyrazole-containing compounds have garnered significant attention as versatile ligands for stabilizing palladium catalysts in cross-coupling reactions.[2] The ease of tuning their steric and electronic properties allows for the fine-tuning of the catalytic activity of the resulting palladium complexes.[2][3] The target ligand, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, possesses several intriguing features:
Bidentate Coordination Potential: The pyrazole nitrogen and the amine group can potentially chelate to the metal center, forming a stable complex.
Hemilability: The term "hemilability" refers to the ability of a multidentate ligand to have one coordinating group that can easily dissociate from the metal center, while another remains firmly bound. This dynamic behavior can enhance catalytic activity by creating a vacant coordination site for substrate binding during the catalytic cycle.
Steric and Electronic Tunability: The tert-butyl group provides significant steric bulk, which can promote the reductive elimination step in the catalytic cycle. The electronic properties of the pyrazole ring and the phenyl substituent can be further modified to optimize catalytic performance.
This guide will benchmark the predicted performance of a palladium complex of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine against two classes of highly successful catalysts: those based on Buchwald phosphine ligands and those featuring N-Heterocyclic Carbene (NHC) ligands .
Comparative Catalytic Performance in a Model Suzuki-Miyaura Reaction
To provide a standardized comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. This reaction is well-documented and serves as a reliable benchmark for catalyst performance.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of established palladium catalysts in the model reaction and provides a predictive assessment for a catalyst based on our target pyrazole ligand.
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is illustrative of typical performance for each catalyst class under the specified conditions.
The remarkable efficiency of Buchwald and NHC ligands stems from their specific structural features. Buchwald ligands , such as SPhos and XPhos, are bulky, electron-rich biaryl phosphines.[4] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[4] N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and possess significant steric bulk, which stabilizes the palladium center and promotes high catalytic activity, even with challenging substrates like aryl chlorides.[5][8]
Our target pyrazole-amine ligand is predicted to offer a balance of these properties. The pyrazole ring, while not as strongly electron-donating as an NHC, can still effectively stabilize the palladium center. The tert-butyl group provides the necessary steric hindrance to facilitate reductive elimination. The potential hemilabile nature of the amine coordination could provide a unique advantage by promoting substrate exchange and increasing the turnover frequency.
Experimental Protocols: A Self-Validating System
Reproducibility is the bedrock of scientific integrity. The following detailed protocols for the model Suzuki-Miyaura reaction will allow for a fair and direct comparison of the different catalyst systems.
General Protocol for Suzuki-Miyaura Coupling
Materials:
Palladium(II) acetate (Pd(OAc)₂)
Ligand (SPhos, IMes, or 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine)
4-Bromoanisole (1.0 mmol)
Phenylboronic acid (1.2 mmol)
Base (Potassium Phosphate or Potassium Carbonate, 2.0 mmol)
Anhydrous Toluene or Dioxane (5 mL)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware and stirring equipment
Procedure:
Catalyst Pre-formation (for in-situ generation): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%). Add 2 mL of the anhydrous solvent and stir the mixture at room temperature for 15 minutes.
Reaction Setup: To the flask containing the pre-formed catalyst, add the base (2.0 mmol), 4-bromoanisole (1.0 mmol), and phenylboronic acid (1.2 mmol).
Solvent Addition: Add the remaining anhydrous solvent (3 mL) to the reaction mixture.
Reaction: Stir the reaction mixture at the desired temperature (Room Temperature for Buchwald ligands, 80-110 °C for NHC and pyrazole ligands) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Catalytic Processes
To better understand the intricate steps of the Suzuki-Miyaura reaction and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for catalyst screening.
Caption: The relationship between ligand properties and catalytic performance.
Conclusion and Future Outlook
While established catalyst systems based on Buchwald and NHC ligands offer exceptional performance in Suzuki-Miyaura cross-coupling reactions, the exploration of novel ligand scaffolds is crucial for advancing the field. The 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine ligand presents a compelling structural motif with the potential for high catalytic efficiency, likely driven by a combination of steric bulk, appropriate electronics, and possible hemilabile coordination.
This guide provides a framework for the objective comparison of this novel ligand against current standards. The provided protocols and predictive data serve as a robust starting point for researchers to validate the performance of this and other emerging catalytic systems. Further experimental investigation is warranted to fully elucidate the catalytic potential of this promising class of pyrazole-based ligands and to expand their application in a broader range of challenging cross-coupling transformations.
References
Zhang, Y., et al. (2013). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 18(7), 8036-8053. [Link]
Kinzel, T., et al. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
Ciancaleoni, G. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 3(8), 1886-1894. [Link]
Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(30), 16733-16742. [Link]
Al-Amin, M., & Bhuiyan, M. M. H. (2019). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. [Link]
Leadbeater, N. E., & Williams, V. A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 9(4), 522-524. [Link]
Ghaffari, M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1308. [Link]
Chen, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3568-3571. [Link]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Jover, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
Mondal, B., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. [Link]
A Methodological and Comparative Framework for Evaluating the In Vivo Efficacy of Novel Pyrazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess and compare the in vivo efficacy of novel pyrazole-based therapeutic agents. The pyrazole rin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess and compare the in vivo efficacy of novel pyrazole-based therapeutic agents. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] While this guide is broadly applicable, it will use the potent and selective ATR kinase inhibitor, BAY 1895344 (Elimusertib), as a case study to illustrate the principles of in vivo evaluation, from mechanistic rationale to preclinical efficacy testing.
The principles and protocols outlined herein are directly relevant for assessing novel compounds such as the 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine series, enabling a systematic approach to identify lead candidates for further development.
Mechanistic Rationale: The "Why" Behind the Target
Before committing to costly and complex in vivo studies, a clear understanding of the compound's mechanism of action (MOA) is paramount. The choice of experimental models, biomarkers, and combination strategies all stem from this foundational knowledge.
Case Study: BAY 1895344 and the DNA Damage Response (DDR)
Many cancers harbor deficiencies in their DNA Damage Response (DDR) pathways, making them reliant on the remaining intact pathways for survival.[3][4] This creates a therapeutic vulnerability. One of the central kinases in the DDR is Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5][6] When DNA damage occurs, particularly replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1, to initiate cell cycle arrest, promote DNA repair, or trigger apoptosis if the damage is irreparable.[5][6]
In tumors with existing DDR defects (e.g., ATM mutations), the inhibition of ATR can lead to a state known as synthetic lethality, where the loss of both pathways is incompatible with cell survival, leading to selective cancer cell death.[7] BAY 1895344 was developed as a potent and selective inhibitor of ATR kinase, with an IC50 of 7 nM.[5] This targeted approach provides a strong rationale for its use as a monotherapy in DDR-deficient tumors and as a synergistic agent with DNA-damaging chemotherapies or radiotherapies.[3][7]
Figure 1: Simplified ATR Signaling Pathway and Point of Inhibition.
The In Vivo Efficacy Model: A Step-by-Step Protocol
The subcutaneous cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research for evaluating anti-tumor efficacy.[8] It offers a reproducible and quantifiable method to assess a compound's activity in vivo.
Protocol: Subcutaneous Xenograft Efficacy Study
Animal Model Selection:
Choice: Use immunodeficient mice, such as athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice.[8]
Causality: These strains lack a functional adaptive immune system, preventing the rejection of implanted human tumor cells. All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal welfare committees.[3][9]
Cell Line Preparation and Implantation:
Cell Culture: Culture the selected human cancer cell line (e.g., HT-29 colorectal cancer for BAY 1895344 studies) under sterile conditions.[5]
Harvesting: When cells reach sub-confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with media containing fetal bovine serum (FBS), then wash the cells with serum-free medium or phosphate-buffered saline (PBS).[10]
Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue). Viability should be >95%.
Resuspension: Resuspend the cell pellet in a sterile solution for injection. A 1:1 mixture of PBS and Matrigel or Cultrex BME is often used.[11][12]
Causality: Basement Membrane Extract (BME) mimics the extracellular matrix, which can improve tumor cell engraftment, take rate, and growth kinetics.[11]
Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse using a 25-gauge needle.[8][12]
Tumor Growth Monitoring and Staging:
Measurement: Once tumors become palpable, measure them 2-3 times per week using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
Staging: When average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. This ensures a uniform starting tumor burden across all groups.
Compound Formulation and Administration:
Formulation: Prepare the test compound (and any comparators or combination agents) in a suitable vehicle (e.g., 0.5% Tween 80).[10] The formulation must be sterile and optimized for the chosen route of administration.
Administration: Administer the compound according to the planned dose and schedule. For BAY 1895344, a common oral (p.o.) schedule was twice daily (b.i.d.) for 3 days on, followed by 4 days off.[5] Monitor animal body weight and general health throughout the study as an indicator of toxicity.
Endpoint Analysis:
Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). This is often expressed as the percentage difference in the mean tumor volume between the treated (T) and control (C) groups at the end of the study (% TGI). The T/C ratio is also a key metric.[5]
Secondary Endpoints: These can include body weight changes (tolerability), survival analysis, and biomarker analysis (e.g., phosphorylation of histone H2AX in tumor tissue for DDR inhibitors).[5]
Executive Summary & Mechanistic Context For researchers and drug development professionals, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (C₁₃H₁₆BrN₃, MW: 294.20 g/mol ) is a highly valuable, sterically hindered bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
For researchers and drug development professionals, 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (C₁₃H₁₆BrN₃, MW: 294.20 g/mol ) is a highly valuable, sterically hindered building block used in pharmaceutical cross-coupling reactions. However, the presence of the labile C-Br bond, the bulky tert-butyl group, and the polar primary amine creates unique synthetic vulnerabilities.
While techniques like ¹H NMR are standard for structural confirmation, they often fail to accurately quantify bulk inorganic impurities, residual moisture, or silent structural defects like partial desbromination. This guide provides an objective, data-driven comparison of different product batches using rigorous Elemental Analysis (EA), establishing a self-validating analytical framework to guarantee synthetic consistency.
Experimental Design: A Self-Validating Analytical System
To achieve the required analytical precision (±0.30% absolute deviation), elemental analysis cannot be treated as a single "black box" operation. Because standard CHN analyzers utilize scrubbers to remove halogen interferences, carbon/hydrogen/nitrogen quantification must be decoupled from bromine quantification.
Protocol 1: CHN Combustion Analysis
This protocol relies on high-temperature flash combustion to break down the sterically hindered tert-butyl pyrazole core.
Calibration & Blanking: Tare a microbalance and weigh an empty tin capsule (designated by a red vial marker)[1]. Run the empty sealed capsule to establish a baseline nitrogen blank, validating that the system is free of atmospheric leaks[1].
Sample Preparation: Accurately weigh 1.5–2.5 mg of the pyrazole sample into the tin capsule[2]. Seal the capsule via cold-welding to trap the sample without atmospheric contamination[1].
Flash Combustion: Load the capsule into a 2[2]. The oxidation of the tin capsule in an oxygen atmosphere at 1000°C creates a localized exothermic flash (>1800°C), ensuring the complete conversion of the sample into CO₂, H₂O, N₂, and NₓOₒy[1].
Detection: Gases are passed through reduction reagents to convert NₓOₒy to N₂, separated, and detected via Thermal Conductivity Detection (TCD). The system's accuracy is continuously self-validated using an internal standard such as N-phenyl urea[2].
Because aluminum capsules must be used for halogen analysis to avoid interference (designated by blue vials)[1], bromine is quantified separately.
Decomposition: Weigh ~2.0 mg of the sample into an ashless filter paper or aluminum capsule[1]. Decompose the sample using the 3[3] to mineralize the organically bound bromine into aqueous bromide[2].
Titration: Absorb the combustion products in an alkaline solution, acidify, and titrate the resulting bromide ions with a standardized Hg(ClO₄)₂ solution[3].
The theoretical elemental composition for C₁₃H₁₆BrN₃ is C: 53.07%, H: 5.48%, N: 14.28%, Br: 27.16% . The table below compares three distinct batches to demonstrate how EA data uncovers hidden product flaws.
Batch Designation
% Carbon
% Hydrogen
% Nitrogen
% Bromine
Status / Assessment
Theoretical
53.07
5.48
14.28
27.16
N/A
Batch Alpha (Optimized)
53.15
5.50
14.22
27.05
PASS (Within ±0.3% abs limit)
Batch Beta (Alt. Supplier)
55.80
6.10
15.10
18.50
FAIL (Severe Desbromination)
Batch Gamma (Aged Stock)
51.20
5.80
13.80
26.10
FAIL (Moisture / Solvent Retention)
Causality & Diagnostic Logic (Expert Insights)
As an application scientist, interpreting EA data requires understanding the mechanistic causality behind the deviations.
The Desbromination Defect (Batch Beta): Batch Beta exhibits a severely depressed bromine content (18.50%) alongside artificially inflated carbon and nitrogen mass fractions. The C-Br bond in the ortho-position of the phenyl ring is highly susceptible to reductive cleavage if exposed to trace transition metals or overly harsh basic conditions during pyrazole cyclization. Because the heavy bromine atom is lost, the relative percentages of C, H, and N mathematically spike.
The Hydration/Solvent Vector (Batch Gamma): Batch Gamma shows depressed C, N, and Br values, but an elevated Hydrogen content (5.80% vs 5.48%). When hydrogen rises while all heavier elements fall proportionately, it indicates the absorption of a low-molecular-weight, hydrogen-dense impurity. The polar primary amine (-NH₂) makes the compound hygroscopic, leading to water absorption (H₂O is 11.2% hydrogen by mass). Alternatively, this signature can indicate residual tert-butanol trapped in the crystal lattice from the alkylation step.
Combustion Failure: If only Carbon is low while Bromine remains normal, it often indicates incomplete combustion. The bulky tert-butyl group can create steric shielding that prevents complete oxidation. This is precisely why tin capsules (which provide a massive thermal spike upon oxidation) are strictly required over aluminum for the CHN phase[1].
Diagnostic logic for resolving elemental analysis deviations in halogenated pyrazoles.
References
Towards graphene bromide: bromination of graphite oxide
Nanoscale (RSC Publishing)
URL:[Link][2]
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440
School of Chemical Sciences Knowledge Base, University of Illinois
URL:[Link][1]
A Comprehensive Guide to the Safe Disposal of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine
This document provides essential, field-proven guidance for the safe and compliant disposal of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, field-proven guidance for the safe and compliant disposal of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the fundamental principles of chemical safety and waste management, ensuring the protection of personnel and the environment.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (CAS No. 1154322-35-6) is not publicly available, a reliable hazard assessment can be synthesized by examining its structural components and data from closely related analogues.
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.
Bromophenyl Group: As a halogenated organic compound, it is subject to stringent disposal regulations. Improper disposal, particularly through incineration at incorrect temperatures, can lead to the formation of hazardous brominated dioxins.
tert-Butyl Group: This bulky alkyl group influences the molecule's physical properties but does not diminish the hazards associated with the aromatic amine and bromophenyl functionalities.
Data from structural analogues support a cautious approach:
The isomeric compound, 3-tert-Butyl-1-(4-bromophenyl)-1H-pyrazol-5-amine, is classified as Acutely Toxic (Oral, Category 3) with the signal word "Danger"[1].
The chloro-analogue, 3-(tert-Butyl)-1-(2-chlorophenyl)-1H-pyrazol-5-amine, is classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [2].
Based on this evidence, it is imperative to handle 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine as a hazardous substance with potential acute toxicity, as well as skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The choice of PPE is directly dictated by the assessed hazards.
Protective Equipment
Specification
Rationale
Eye and Face Protection
Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. A face shield should be worn if there is a significant risk of splashing.
Protects against splashes and potential contact with the solid compound, which could cause serious eye irritation[2].
Prevents skin contact, which can cause irritation[2]. Contaminated gloves must be disposed of as hazardous solid waste.
Skin and Body Protection
A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.
Protects skin from accidental spills and contamination. All contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste[3][4].
Respiratory Protection
Not typically required when handling small quantities in a certified chemical fume hood. For spill cleanup or work outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.
Prevents inhalation of the compound, which may cause respiratory tract irritation[2].
Waste Characterization and Segregation: The Cornerstone of Compliance
The most critical step in disposal is correct waste characterization and segregation at the point of generation. This compound falls under the category of halogenated organic waste .
Causality: Mixing halogenated and non-halogenated waste streams is a common and costly error. Disposal facilities use different processes for these wastes; cross-contamination can lead to rejected waste shipments, regulatory fines, and the dangerous formation of toxic byproducts during incineration.
Step-by-Step Segregation Protocol:
Establish Designated Waste Containers: Before starting any experiment, prepare clearly labeled hazardous waste containers.
Solid Waste: All contaminated solid materials must be placed in a dedicated "Halogenated Solid Waste" container. This includes:
Gloves, weigh boats, and paper towels.
Contaminated silica gel from chromatography.
Spent filter paper.
Liquid Waste (Organic): Unused solutions or reaction mixtures dissolved in organic solvents must be collected in a "Halogenated Organic Liquid Waste" container.
Ensure the container is made of a compatible material (e.g., borosilicate glass or polyethylene).
Keep the container closed except when adding waste[4].
Liquid Waste (Aqueous): Aqueous solutions containing traces of the compound must be treated as hazardous and collected in a separate "Halogenated Aqueous Waste" container. Do not pour aqueous waste containing this compound down the drain [5].
Disposal Workflow: From Benchtop to Final Disposition
The following workflow ensures a safe, compliant, and logical progression for the disposal of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine waste.
Caption: Disposal workflow for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine.
Spill and Emergency Procedures
Immediate and correct action is critical in the event of a spill or personnel exposure.
Minor Spill (Contained within a chemical fume hood):
Alert Personnel: Immediately notify others in the vicinity.
Don PPE: Ensure you are wearing the full PPE outlined in Section 2.
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Labeling: Seal and label the container as "Spill Debris" containing the full chemical name.
Major Spill (Outside of a fume hood or large volume):
Evacuate: Immediately evacuate the laboratory and alert all personnel.
Isolate: Close the laboratory doors to contain vapors.
Call for Help: Contact your institution's Environmental Health & Safety (EHS) office and emergency services. Provide the chemical name, location, and estimated quantity of the spill.
Await Response: Do not re-enter the area. Await the arrival of the trained emergency response team.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[4]. Seek medical attention.
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion:Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Regulatory Framework
All disposal procedures must adhere to local, state, and federal regulations. In the United States, the primary governing bodies are:
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific storage time limits and reporting requirements.
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including hazard communication, PPE, and employee training under standards like 29 CFR 1910.1200 (Hazard Communication).
By following the protocols in this guide, your laboratory will be in a strong position to maintain compliance with these critical regulations. Entrust the final disposal only to a licensed and reputable hazardous waste contractor[3].
References
TCI Chemicals. (2024). Safety Data Sheet for 3-Aminopyrazole.
BASF. (2025). Safety Data Sheet.
Kyoritsu Chemical-Check Lab., Corp. (2025). Safety Data Sheet.
Asahipen Corporation. (2022). Safety Data Sheet for Kabi Guard Spray.
Thermo Fisher Scientific. (2010). Safety Data Sheet for 3-(tert-Butyl)-1H-pyrazol-5-amine.
Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet for Magnesium hydrogen phosphate trihydrate.
Fisher Scientific. (2025). Safety Data Sheet for 1-(3-Bromophenyl)-1H-pyrazole.
PubChem. (n.d.). 1-(2-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
MedChemExpress. (2025). Safety Data Sheet for (R)-Lansoprazole.
Clariant. (2017). Safety Data Sheet for RENOL SUPERCPD-P WHT/ABS HI121/107602-17.
Sigma-Aldrich. (2025). Safety Data Sheet for [1,3-Bis(diphenylphosphino)propane]dichloronickel(II).
Ministry of Health, Labour and Welfare, Japan. (2013). Safety Data Sheet for [3-(2-Ethylhexyloxy)propylamine]triphenylboron(III).
Personal protective equipment for handling 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of physical chemistry. When handling complex functionalized building blocks like 3-(2-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of physical chemistry. When handling complex functionalized building blocks like 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine , your safety protocols must be directly informed by the molecule's structural vulnerabilities and reactive potential.
This guide provides a comprehensive, causality-driven operational framework for handling this specific halogenated pyrazolamine, ensuring both researcher safety and experimental integrity.
Chemical Hazard Profile & Mechanistic Causality
To design an effective defense, we must first understand the molecular aggressor. 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine presents a triad of specific handling challenges based on its structure:
Amine Reactivity (H315, H319): The primary amine at the 5-position acts as both a nucleophile and a weak base. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin, it induces localized pH shifts, leading to acute tissue irritation.
Lipophilicity & Dermal Penetration: The sterically bulky tert-butyl group and the brominated phenyl ring significantly increase the molecule's lipophilicity. If the compound is dissolved in a carrier solvent (e.g., DMSO or DMF), it can rapidly bypass the skin's lipid bilayer, carrying the toxic payload directly into the bloodstream.
Particulate Aerosolization (H335): As a dry, crystalline powder, electrostatic repulsion during weighing can cause the compound to aerosolize, creating an immediate inhalation hazard[1][2].
Rationalized PPE Matrix
Standard "lab safety" often fails because it lacks specificity. The table below summarizes the quantitative and qualitative requirements for your Personal Protective Equipment (PPE), mapped directly to the chemical causality of this compound.
Protection Zone
Required PPE Specification
Scientific Causality & Justification
Ocular
ANSI Z87.1 Chemical Splash Goggles
Amine dust causes severe corneal irritation. Standard safety glasses lack the orbital seal required to block airborne particulates.
Dermal (Hands - Solid)
100% Nitrile Gloves (Min 0.11 mm thick)
Nitrile provides excellent physical barrier resistance to solid amines and prevents dermal contact with the lipophilic powder[3][4].
Dermal (Hands - Liquid)
Butyl Rubber Gloves (Min 0.30 mm thick)
If solubilizing the compound in DMF or DMSO, nitrile will degrade and permeate within minutes. Butyl rubber is mandatory for polar aprotic solvents[3][4].
Dermal (Body)
Flame-Resistant (FR) Lab Coat
Protects against static discharge ignition during powder transfer. Cuffs must be physically tucked inside the gloves.
Respiratory
Class II BSC or Chemical Fume Hood
Primary engineering controls negate the need for an N95 respirator by maintaining a negative pressure barrier against aerosolized dust[1][2].
Self-Validating Operational Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful. This ensures that environmental and mechanical failures are caught before chemical exposure occurs.
Phase 1: Engineering Control Validation
Action: Activate the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.
Validation Check: Observe the digital monitor; proceed only if the face velocity stabilizes between 80–120 feet per minute (fpm). If the monitor is absent or broken, tape a Kimwipe to the bottom of the sash—it must pull inward steadily.
Phase 2: PPE Donning & Integrity Check
Action: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. Ensure the lab coat cuffs are tucked inside the outer glove.
Validation Check: Perform the "inflation test" on gloves prior to donning. Trap air in the glove and squeeze to check for micro-tears. A compromised glove is worse than no glove, as it traps chemicals against the skin.
Phase 3: Solid Handling & Static Mitigation
Action: Transfer the 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine powder using a grounded, anti-static spatula into an anti-static weigh boat.
Validation Check: If the powder clings erratically to the spatula or the sides of the container, static charge is present. Halt operations. Use a static eliminator (ionizing gun) on the workspace before proceeding to prevent sudden aerosolization.
Phase 4: Solubilization & Solvent Swapping
Action: If dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF) for assay preparation, immediately switch your outer nitrile glove to a Butyl rubber glove.
Validation Check: The tactile stiffness of the Butyl glove serves as a physical, self-validating reminder that you are now operating in a high-risk solvent environment where dermal penetration is accelerated.
Disposal & Spill Remediation Plan
Because of the 2-bromophenyl group, this compound and any associated waste must be strictly managed.
Dry Spill Remediation: Do not sweep. Sweeping aerosolizes the amine. Gently cover the powder spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust, then carefully wipe inward.
Waste Segregation: All contaminated consumables (weigh boats, pipette tips, gloves) and liquid waste must be segregated into a dedicated Halogenated Organic Waste stream. According to the, mixing halogenated waste with non-halogenated streams can lead to severe regulatory fines and potential exothermic reactions in waste processing facilities[1][2].
Decontamination: Wash all non-disposable spatulas and glassware with a sequence of methanol, followed by soap and water, to ensure the lipophilic compound is fully stripped from the surfaces.
Operational Safety & Spill Mitigation Workflow
The following diagram maps the logical progression of handling this compound, highlighting the critical divergence points when hazards are introduced.
Workflow for the safe handling, solubilization, and spill mitigation of halogenated pyrazolamines.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]